Product packaging for 2,3-Dimethylpyrido[2,3-b]pyrazine(Cat. No.:CAS No. 7154-32-7)

2,3-Dimethylpyrido[2,3-b]pyrazine

Cat. No.: B1617905
CAS No.: 7154-32-7
M. Wt: 159.19 g/mol
InChI Key: TYSBLMVKFMRPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3-Dimethylpyrido[2,3-b]pyrazine is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3 B1617905 2,3-Dimethylpyrido[2,3-b]pyrazine CAS No. 7154-32-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylpyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-7(2)12-9-8(11-6)4-3-5-10-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSBLMVKFMRPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291145
Record name 2,3-dimethylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7154-32-7
Record name 2,3-Dimethylpyrido[2,3-b]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7154-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 73507
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS000736808
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73507
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dimethylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Dimethylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-Dimethylpyrido[2,3-b]pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the primary synthetic route, an experimental protocol, and relevant chemical data.

Introduction

Pyrido[2,3-b]pyrazines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities and applications in materials science. The 2,3-dimethyl substituted derivative, this compound, is a key scaffold for the development of novel therapeutic agents and functional materials. Its synthesis is of fundamental importance for further research and development in these fields.

Core Synthesis Pathway

The most direct and widely recognized method for the synthesis of this compound is the condensation reaction between 2,3-diaminopyridine and diacetyl (also known as 2,3-butanedione). This reaction proceeds via the formation of a dihydropyrazine intermediate, which then undergoes oxidation to yield the aromatic pyrido[2,3-b]pyrazine ring system.

The overall reaction is depicted in the following workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product 2_3_diaminopyridine 2,3-Diaminopyridine condensation Condensation Reaction 2_3_diaminopyridine->condensation diacetyl Diacetyl (2,3-Butanedione) diacetyl->condensation product This compound condensation->product

Caption: Synthetic workflow for this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound via the condensation of 2,3-diaminopyridine and diacetyl.

Materials:

  • 2,3-Diaminopyridine

  • Diacetyl (2,3-butanedione)

  • Ethanol (or a similar suitable solvent)

  • Glacial Acetic Acid (optional, as a catalyst)

  • Sodium sulfate (anhydrous)

  • Activated carbon

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,3-diaminopyridine in a suitable solvent such as ethanol.

  • Reagent Addition: To the stirred solution, add an equimolar amount of diacetyl (2,3-butanedione) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is redissolved in a minimal amount of a suitable solvent and may be treated with activated carbon to remove colored impurities. The solution is then filtered, and the product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound. The purified product should be dried under vacuum.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
2,3-Diaminopyridine1.0 molar equivalent
Diacetyl (2,3-butanedione)1.0 - 1.2 molar equivalents
Solvent Ethanol
Catalyst (optional) Glacial Acetic Acid (catalytic)
Reaction Temperature Reflux (approx. 78 °C for ethanol)
Reaction Time 4 - 8 hours
Product This compound
Molecular Formula C₉H₉N₃
Molecular Weight 159.19 g/mol
Theoretical Yield Dependent on starting material mass
Expected Appearance Crystalline solid

Reaction Pathway Diagram

The chemical transformation for the synthesis of this compound is illustrated below.

reaction_pathway reactants products diaminopyridine 2,3-Diaminopyridine plus + arrow -> diacetyl Diacetyl pyridopyrazine This compound

Caption: Reaction of 2,3-diaminopyridine and diacetyl.

Conclusion

This technical guide outlines a reliable and straightforward method for the synthesis of this compound. The described protocol, based on the well-established condensation reaction of a diamine and a diketone, provides a solid foundation for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science to produce this valuable compound for further investigation and application. Adherence to standard laboratory safety practices is essential when carrying out this synthesis.

An In-depth Technical Guide to the Chemical Properties of 2,3-Dimethylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 2,3-Dimethylpyrido[2,3-b]pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this particular derivative, this document synthesizes information on the broader class of pyrido[2,3-b]pyrazines, offering insights into its synthesis, structure, reactivity, and potential biological significance. The guide is intended to serve as a foundational resource for researchers, providing both established data for the core scaffold and predicted properties for the title compound, alongside proposed experimental methodologies.

Introduction

The pyrido[2,3-b]pyrazine scaffold is a nitrogen-containing heterocyclic system that has garnered significant attention in the field of drug discovery. Its unique electronic and structural features make it a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including kinase inhibition, antiviral properties, and antagonism of G-protein coupled receptors.[1] this compound represents a fundamental member of this class, and understanding its chemical properties is crucial for the rational design of novel therapeutic agents and functional materials. This guide aims to consolidate the available information on this compound and its relatives, providing a framework for future research and development.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₉N₃PubChem[2]
Molecular Weight 159.19 g/mol PubChem[2]
CAS Number 7154-32-7-
Predicted Melting Point 143-144 °C-
Predicted XlogP 1.3PubChemLite[3]
Predicted pKa (Not available)-
Predicted Solubility (Not available)-

Synthesis and Characterization

Proposed Synthetic Protocol

A specific, detailed experimental protocol for the synthesis of this compound is not well-documented in publicly accessible literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of the pyrido[2,3-b]pyrazine core. The most common approach involves the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound. For the synthesis of the title compound, 2,3-diaminopyridine would be reacted with 2,3-butanedione (diacetyl).

Reaction: 2,3-Diaminopyridine + 2,3-Butanedione → this compound

Proposed Experimental Protocol:

  • Reaction Setup: To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 2,3-butanedione (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified.

  • Purification: Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Characterization

While the full, published spectra for this compound are not available, a study by Provera et al. on the ¹H and ¹³C NMR spectra of pyrido[2,3-b]pyrazines provides a foundation for the expected spectral characteristics.[4] The chemical shifts would be determined by the electronic environment of the fused aromatic system, with the methyl groups appearing as singlets in the upfield region of the ¹H NMR spectrum.

Chemical Reactivity

The reactivity of this compound is dictated by the electron-deficient nature of the pyrazine and pyridine rings.

  • Electrophilic Aromatic Substitution: The fused ring system is generally deactivated towards electrophilic attack due to the presence of the electronegative nitrogen atoms. Electrophilic substitution reactions, such as nitration or halogenation, would likely require harsh conditions and may proceed with low regioselectivity.

  • Nucleophilic Aromatic Substitution: The electron-deficient character of the ring system makes it susceptible to nucleophilic attack, particularly on the pyrazine ring. Halogenated derivatives of pyrido[2,3-b]pyrazine would be expected to undergo nucleophilic substitution reactions with various nucleophiles.

  • N-Oxidation: The nitrogen atoms in the ring can be oxidized to form N-oxides. This modification can alter the electronic properties and reactivity of the ring system, and in some cases, facilitate other functionalization reactions.

Biological Activity and Potential Applications

Direct studies on the biological activity of this compound are scarce. However, the broader class of pyrido[2,3-b]pyrazine derivatives has been extensively investigated and has shown a wide range of biological activities, suggesting potential therapeutic applications for the core scaffold.

  • Antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1): Certain derivatives have been identified as potent and selective antagonists of the TRPV1 receptor, which is involved in pain sensation. These compounds show promise for the development of novel analgesic agents.[5]

  • Kinase Inhibitors: The pyrido[2,3-b]pyrazine scaffold has been utilized in the design of inhibitors for various protein kinases, which are key targets in cancer therapy.

  • Antiviral and Antibacterial Agents: Some pyrido[2,3-b]pyrazine derivatives have demonstrated activity against a range of viruses and bacteria.

The development of drugs based on the pyrido[2,3-b]pyrazine scaffold typically follows a structured workflow from initial hit identification to lead optimization and preclinical evaluation.

Visualizations

Proposed Synthetic Workflow

G cluster_0 Synthesis of this compound Reactants 2,3-Diaminopyridine + 2,3-Butanedione Reaction Condensation Reaction (Stirring/Reflux) Reactants->Reaction Solvent Ethanol or Acetic Acid Solvent->Reaction TLC Reaction Monitoring (TLC) Reaction->TLC Workup Solvent Removal (Reduced Pressure) TLC->Workup Reaction Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product Characterization Spectroscopic Analysis (NMR, IR, MS) Product->Characterization

Caption: A proposed workflow for the synthesis of this compound.

Hypothetical Drug Discovery and Development Pathway

G cluster_1 Drug Discovery & Development for Pyrido[2,3-b]pyrazine Derivatives Scaffold Pyrido[2,3-b]pyrazine Core Library Chemical Library Synthesis (Diverse Substituents) Scaffold->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Identification Screening->Hit Lead_Gen Lead Generation & SAR Studies Hit->Lead_Gen Lead_Opt Lead Optimization (ADMET Properties) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

In-depth Technical Guide: 2,3-Dimethylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 7154-32-7

This technical guide provides a comprehensive overview of 2,3-Dimethylpyrido[2,3-b]pyrazine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, a potential synthetic route, and explores its biological activities with a focus on its potential as an anticancer, analgesic, and antibacterial agent.

Chemical and Physical Properties

This compound is a solid with a molecular formula of C₉H₉N₃ and a molecular weight of 159.19 g/mol .[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 7154-32-7[1]
Molecular Formula C₉H₉N₃[1]
Molecular Weight 159.19 g/mol [1]
Melting Point 143-144 °C
Boiling Point (Predicted) 268.3 ± 35.0 °C
Density (Predicted) 1.172 ± 0.06 g/cm³
XlogP (Predicted) 1.3[2]
Monoisotopic Mass 159.07965 Da[2]

Synthesis

Hypothetical Experimental Protocol:

  • Reaction Setup: To a solution of 2,3-diaminopyridine (1.0 equivalent) in a suitable solvent such as ethanol, add 2,3-butanedione (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield this compound.

Biological Activity and Potential Applications

The pyrido[2,3-b]pyrazine scaffold is a recognized pharmacophore with a diverse range of biological activities. Derivatives have shown promise as anticancer, analgesic (pain relief), and antibacterial agents.

Anticancer Activity: Targeting EGFR Signaling

Pyrido[2,3-b]pyrazine derivatives have been investigated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) signaling pathways, which are often dysregulated in various cancers. Overcoming resistance to existing EGFR tyrosine kinase inhibitors (TKIs) is a significant challenge in cancer therapy.

Signaling Pathway:

// Nodes EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TKI [label="Pyrido[2,3-b]pyrazine\nDerivative (TKI)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; RAS [label="RAS", fillcolor="#FBBC05", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Invasion", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges EGFR -> RAS [label="Activates"]; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation; EGFR -> PI3K [label="Activates"]; PI3K -> AKT; AKT -> Proliferation; TKI -> EGFR [arrowhead=tee, color="#EA4335", label="Inhibits"];

// Graph attributes label="EGFR Signaling Pathway Inhibition"; labelloc="t"; fontsize=12; }

Caption: Inhibition of the EGFR signaling cascade by a pyrido[2,3-b]pyrazine derivative.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

A common method to assess the anticancer activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

  • Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.[4]

Analgesic Activity: TRPV1 Antagonism

Derivatives of pyrido[2,3-b]pyrazine have been identified as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in pain signaling.[5] Antagonizing this receptor can block the transmission of pain signals.

Signaling Pathway:

// Nodes Stimuli [label="Noxious Stimuli\n(Heat, Capsaicin, Protons)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; TRPV1 [label="TRPV1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antagonist [label="Pyrido[2,3-b]pyrazine\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Ca_Influx [label="Ca²⁺ Influx", fillcolor="#FBBC05", fontcolor="#202124"]; Neuron_Activation [label="Sensory Neuron\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pain_Signal [label="Pain Signal\nTransmission", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Stimuli -> TRPV1 [label="Activates"]; TRPV1 -> Ca_Influx; Ca_Influx -> Neuron_Activation; Neuron_Activation -> Pain_Signal; Antagonist -> TRPV1 [arrowhead=tee, color="#EA4335", label="Blocks"];

// Graph attributes label="Mechanism of TRPV1 Antagonism"; labelloc="t"; fontsize=12; }

Caption: Blockade of the TRPV1 receptor by a pyrido[2,3-b]pyrazine derivative.

Experimental Protocol: In Vitro TRPV1 Antagonist Activity (Calcium Influx Assay)

The ability of a compound to antagonize TRPV1 can be assessed by measuring its effect on capsaicin-induced calcium influx in cells expressing the receptor.

  • Cell Line: A cell line stably expressing the TRPV1 receptor (e.g., CHO or HEK293 cells) is used.

  • Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with various concentrations of this compound or a known TRPV1 antagonist (as a positive control).

  • Capsaicin Stimulation: The cells are then stimulated with a known concentration of capsaicin to activate the TRPV1 channels.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium indicator dye using a fluorescence plate reader or microscope.

  • Data Analysis: The inhibitory effect of the compound is determined by comparing the calcium influx in treated cells to that in untreated (capsaicin only) and vehicle-treated cells. The IC₅₀ value is then calculated.[6]

Antibacterial Activity

Pyrido[2,3-b]pyrazine derivatives have also demonstrated potential as antibacterial agents. Their mechanism of action can vary, but may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Experimental Workflow:

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Preparation [label="Prepare Bacterial Inoculum\nand Compound Dilutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate Bacteria with\nCompound in 96-well Plate", fillcolor="#FBBC05", fontcolor="#202124"]; Measurement [label="Measure Optical Density (OD)\nto Determine Bacterial Growth", fillcolor="#34A853", fontcolor="#FFFFFF"]; MIC_Determination [label="Determine Minimum Inhibitory\nConcentration (MIC)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Preparation; Preparation -> Incubation; Incubation -> Measurement; Measurement -> MIC_Determination; MIC_Determination -> End;

// Graph attributes label="Workflow for Determining Antibacterial Activity (MIC)"; labelloc="t"; fontsize=12; }

Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Compound Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[7]

Conclusion

This compound, and the broader class of pyrido[2,3-b]pyrazines, represent a promising scaffold for the development of new therapeutic agents. Their potential to act as anticancer, analgesic, and antibacterial agents warrants further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundation for researchers to explore the therapeutic potential of this compound. Further studies are needed to elucidate the precise mechanisms of action and to optimize the structure for enhanced potency and selectivity.

References

An In-depth Technical Guide to the Structure Elucidation of 2,3-Dimethylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2,3-Dimethylpyrido[2,3-b]pyrazine. The chemical formula for this compound is C₉H₉N₃, and its molecular weight is 159.19 g/mol .[1][2] The CAS Registry Number is 7154-32-7.[1][2] While a complete experimental dataset for this specific molecule is not publicly available, this guide outlines the standard analytical workflow and presents data from closely related analogs to illustrate the elucidation process.

Synthesis and Purification

The synthesis of this compound would likely follow a condensation reaction between a diamine and a dicarbonyl compound. A plausible synthetic route involves the reaction of 2,3-diaminopyridine with 2,3-butanedione (diacetyl).

Experimental Protocol: Synthesis of Pyrido[2,3-b]pyrazine Derivatives

A general method for synthesizing substituted pyrido[2,3-b]pyrazines involves a multicomponent reaction.[3][4] For the target molecule, a more direct approach would be:

  • Reaction Setup: To a round-bottom flask containing a magnetic stirrer, add 2,3-diaminopyridine (1 equivalent) dissolved in a suitable solvent such as ethanol.

  • Reagent Addition: Slowly add 2,3-butanedione (1 equivalent) to the solution at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) using a solvent system like ethyl acetate/hexane.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the pure this compound.

Spectroscopic Analysis for Structure Elucidation

The definitive structure of a novel compound is established through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used.

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Data Acquisition: The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Presentation: Predicted Mass Spectrometry Data

While experimental high-resolution mass spectrometry (HRMS) data for this compound is not available, predicted collision cross-section values for various adducts have been calculated.[5]

Adductm/zPredicted CCS (Ų)
[M+H]⁺160.08693132.7
[M+Na]⁺182.06887143.7
[M-H]⁻158.07237133.7
[M+NH₄]⁺177.11347151.1
[M+K]⁺198.04281140.3
[M]⁺159.07910133.7

Table 1: Predicted mass spectrometry data for this compound.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. A full assignment requires a suite of experiments including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.

Data Presentation: Expected NMR Spectral Data

Specific experimental NMR data for this compound is not published. However, based on the structure and data from related pyrazine and pyrido[2,3-b]pyrazine compounds, the following signals can be predicted.[6][7][8][9]

¹H NMR (Predicted):

  • Two singlets in the aromatic region corresponding to the protons on the pyridine ring.

  • Two singlets in the aliphatic region corresponding to the two methyl groups.

¹³C NMR (Predicted):

  • Signals for the quaternary carbons of the pyrazine ring.

  • Signals for the carbons of the pyridine ring.

  • Signals for the methyl group carbons.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy helps identify functional groups, while UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Experimental Protocol: IR and UV-Vis Spectroscopy

  • IR: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a KBr pellet or a thin film.

  • UV-Vis: The UV-Vis spectrum is recorded using a spectrophotometer, with the sample dissolved in a suitable solvent like ethanol or methanol.

Data Presentation: Expected Spectroscopic Features

  • IR: The IR spectrum is expected to show characteristic peaks for C-H stretching of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations of the heterocyclic rings.

  • UV-Vis: Pyrido[2,3-b]pyrazine derivatives are known to exhibit absorption bands in the UV-Vis region due to π-π* and n-π* electronic transitions within the aromatic system.[10]

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a newly synthesized compound follows a logical progression of experiments and data analysis.

G Workflow for Structure Elucidation of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation synthesis Synthesis purification Purification (TLC, Column Chromatography) synthesis->purification ms Mass Spectrometry (HRMS) purification->ms nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) purification->nmr ir_uv IR & UV-Vis Spectroscopy purification->ir_uv mol_formula Determine Molecular Formula ms->mol_formula fragmentation Analyze Fragmentation ms->fragmentation connectivity Establish C-H Framework nmr->connectivity functional_groups Identify Functional Groups ir_uv->functional_groups final_structure Propose & Confirm Structure mol_formula->final_structure fragmentation->final_structure functional_groups->final_structure connectivity->final_structure

Caption: Logical workflow for the synthesis, purification, and structural elucidation of this compound.

Biological Activity and Signaling Pathways

While some derivatives of pyrido[2,3-b]pyrazine have been investigated for their potential in electrochemical DNA sensing and as glycine antagonists, there is currently no specific information available in the public domain regarding the biological activity or modulated signaling pathways of this compound itself.[3][4][11] Further research would be required to explore its pharmacological properties. Therefore, a signaling pathway diagram cannot be provided at this time.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2,3-Dimethylpyrido[2,3-b]pyrazine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This guide provides a comprehensive overview of the mechanisms of action associated with this core structure, with a particular focus on 2,3-dimethylpyrido[2,3-b]pyrazine and its closely related analogs. The information presented herein is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development, summarizing key findings, experimental methodologies, and the underlying signaling pathways.

While specific mechanistic data for this compound is limited in the current literature, extensive research on analogous pyrido[2,3-b]pyrazines and the isomeric pyrido[2,3-d]pyrimidines provides a strong foundation for understanding its potential biological targets and modes of action. This document collates and interprets these findings to present a cohesive picture of the compound's therapeutic potential across various domains, including oncology, infectious diseases, and pain management.

Anticancer Activity

The most extensively studied therapeutic application of the pyrido[2,3-b]pyrazine and related scaffolds is in the treatment of cancer. The mechanism of action is multifactorial but primarily revolves around the inhibition of key protein kinases involved in cancer cell proliferation and survival, as well as the induction of apoptosis.

Inhibition of Protein Kinases

Several studies have identified derivatives of the closely related pyrido[2,3-d]pyrimidine scaffold as potent inhibitors of various protein kinases that are critical for tumor growth and progression.

  • Epidermal Growth Factor Receptor (EGFR): Certain oxopyrido[2,3-d]pyrimidines have been developed as covalent irreversible inhibitors of EGFR, including the T790M mutant which confers resistance to first-generation inhibitors like gefitinib and erlotinib in non-small cell lung cancer (NSCLC).[1] These compounds typically feature a reactive group that forms a covalent bond with a cysteine residue in the ATP-binding site of the kinase.

  • Cyclin-Dependent Kinases (CDKs): The cell cycle is a tightly regulated process governed by CDKs. Dysregulation of CDK activity is a hallmark of cancer. Some pyrido[2,3-d]pyrimidine derivatives have been shown to inhibit CDK4 and CDK6, leading to cell cycle arrest, and have demonstrated pro-apoptotic effects.[2][3]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2): Angiogenesis and cell proliferation are critical for tumor growth and are driven by signaling through VEGFR-2 and HER-2, respectively. Novel cyanopyridones and pyrido[2,3-d]pyrimidines have been identified as dual inhibitors of these two kinases.[4]

Below is a diagram illustrating the general signaling pathway of EGFR and how its inhibition can impact downstream cellular processes.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Pyrido_Pyrazine Pyrido[2,3-b]pyrazine Analog Pyrido_Pyrazine->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

EGFR Signaling Pathway and Inhibition.
Induction of Apoptosis

Beyond cell cycle arrest, certain pyrido[2,3-d]pyrimidine derivatives actively induce programmed cell death, or apoptosis. This is achieved through the modulation of key proteins in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Studies have shown that active compounds can lead to:

  • Upregulation of p53 and Bax: p53 is a tumor suppressor that can initiate apoptosis, in part by activating the pro-apoptotic protein Bax.

  • Downregulation of Bcl-2: Bcl-2 is an anti-apoptotic protein that prevents the release of mitochondrial cytochrome c. Its downregulation promotes apoptosis.

  • Activation of Caspase-3: Caspase-3 is a key executioner caspase that, once activated, cleaves numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[2][3]

The diagram below provides a simplified overview of the apoptotic pathways affected by these compounds.

Apoptosis_Pathway Compound Pyrido[2,3-d]pyrimidine Derivative p53 p53 Compound->p53 Activates Bcl2 Bcl-2 Compound->Bcl2 Inhibits Bax Bax p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Bcl2->Mitochondrion Inhibits release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Caspase8 Caspase-8 Caspase8->Caspase3 Activates DeathReceptor Death Receptor Pathway DeathReceptor->Caspase8 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Induction of Apoptosis Pathways.
Quantitative Data: Anticancer Activity

The following table summarizes the reported in vitro activities of various pyrido[2,3-d]pyrimidine derivatives against several cancer cell lines and kinases.

Compound ClassTarget Cell Line / KinaseIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine (cpd 63)PC-3 (Prostate)1.54[2]
Pyrido[2,3-d]pyrimidine (cpd 63)A-549 (Lung)3.36[2]
Cyanopyridone (cpd 5a)MCF-7 (Breast)1.77[4]
Cyanopyridone (cpd 5e)MCF-7 (Breast)1.39[4]
Cyanopyridone (cpd 5a)HepG2 (Liver)2.71[4]
Cyanopyridone (cpd 5a)VEGFR-20.217[4]
Cyanopyridone (cpd 5e)VEGFR-20.124[4]
Cyanopyridone (cpd 5a)HER-20.168[4]
Cyanopyridone (cpd 5e)HER-20.077[4]

Antibacterial Activity

Derivatives of pyrido[2,3-b]pyrazine have demonstrated notable antibacterial properties. The proposed mechanism involves the disruption of bacterial cell integrity.

Mechanism of Action

Preliminary studies on difunctional pyrido[2,3-b]pyrazine derivatives suggest that their antibacterial effect against pathogens like Xanthomonas oryzae pv. oryzae (Xoo) is achieved by:

  • Inhibiting Extracellular Polysaccharide (EPS) Formation: EPS is crucial for biofilm formation and protecting bacteria from environmental stress.

  • Increasing Cell Permeability: Damage to the cell wall and membrane leads to the leakage of intracellular components.

  • Altering Cell Morphology: Disruption of the cell envelope results in changes to the bacterial shape.[5][6]

Quantitative Data: Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy. The table below presents MIC values for a pyrido[2,3-b]pyrazine derivative against several bacterial strains.

CompoundBacterial StrainMIC (mg/mL)Reference
2,3-dithione-pyrido[2,3-b]pyrazineStaphylococcus aureus0.078[5]
2,3-dithione-pyrido[2,3-b]pyrazineBacillus cereus0.078[5]
2,3-dithione-pyrido[2,3-b]pyrazineEscherichia coli0.625[5]
2,3-dithione-pyrido[2,3-b]pyrazineSalmonella typhi1.25[5]

Additional Biological Activities

TRPV1 Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in the sensation of heat, acid, and pain. Antagonists of TRPV1 are being investigated as novel analgesics. Pyrido[2,3-b]pyrazines have been identified as a promising scaffold for the development of orally bioavailable TRPV1 antagonists for the treatment of inflammatory and chronic pain.[7][8] The mechanism involves blocking the channel, preventing the influx of cations (like Ca²⁺ and Na⁺) that leads to nociceptor depolarization and pain signaling.

TRPV1_Antagonism cluster_membrane Nociceptor Membrane cluster_in Intracellular cluster_out Extracellular TRPV1 TRPV1 Channel Pore Ions Ca²⁺, Na⁺ TRPV1:Pore->Ions Stimuli Noxious Stimuli (Heat, Capsaicin, Acid) Stimuli->TRPV1:port Activates Antagonist Pyrido[2,3-b]pyrazine Antagonist Antagonist->TRPV1:port Blocks PainSignal Depolarization & Pain Signal Ions->PainSignal Influx

Mechanism of TRPV1 Antagonism.
Antiviral Activity

Recent research has uncovered the potential of pyrido[2,3-b]pyrazine derivatives as non-nucleoside inhibitors of viral polymerases. Specifically, certain analogs have shown potent activity against human cytomegalovirus (HCMV) by inhibiting the viral DNA polymerase, an essential enzyme for viral replication.[9] This presents a promising avenue for the development of new antiherpetic therapies.

Experimental Protocols

This section provides generalized methodologies for key experiments cited in the evaluation of pyrido[2,3-b]pyrazine derivatives.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 0.1 to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Incubate for 24h A->B C 3. Treat cells with serial dilutions of compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 3-4h (Formazan formation) E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 Value H->I

Workflow for Cell Viability (MTT) Assay.
Kinase Inhibition Assay (Radiometric)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[10]

  • Reaction Setup: In a 96-well filter plate, prepare a reaction mixture containing the specific kinase, its substrate peptide, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding a solution containing [γ-³³P]-ATP.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). During this time, the kinase transfers the radioactive phosphate from ATP to the substrate.

  • Termination: Stop the reaction by adding a solution like phosphoric acid.

  • Washing: Wash the plate multiple times to remove unincorporated [γ-³³P]-ATP, leaving only the radiolabeled substrate bound to the filter membrane.

  • Scintillation Counting: Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Compare the counts in the presence of the inhibitor to a control to determine the percentage of inhibition and calculate the IC50 value.

Kinase_Assay_Workflow A 1. Combine Kinase, Substrate, & Test Compound in Plate B 2. Initiate reaction with [γ-³³P]-ATP A->B C 3. Incubate at 30°C B->C D 4. Terminate reaction C->D E 5. Wash plate to remove unbound [γ-³³P]-ATP D->E F 6. Add Scintillation Cocktail E->F G 7. Measure radioactivity F->G H 8. Calculate % Inhibition and IC50 Value G->H

Workflow for Radiometric Kinase Assay.
Broth Microdilution Antibacterial Susceptibility Test

This method determines the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

  • Bacterial Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Assay_Workflow A 1. Prepare serial dilutions of compound in 96-well plate B 2. Add standardized bacterial inoculum to each well A->B C 3. Incubate plate at 37°C for 18-24h B->C D 4. Observe for bacterial growth C->D E 5. Determine MIC: Lowest concentration with no visible growth D->E

Workflow for Broth Microdilution Test.

Conclusion

The this compound core and its related analogs represent a versatile and highly promising scaffold in modern drug discovery. The diverse mechanisms of action, spanning from kinase inhibition and apoptosis induction in cancer to cell membrane disruption in bacteria and ion channel modulation for pain, underscore the therapeutic potential of this chemical class. While further research is required to elucidate the specific molecular targets and pathways of this compound itself, the extensive data on analogous structures provides a robust framework for guiding future development efforts. This guide serves as a foundational resource, consolidating current knowledge to aid researchers in the rational design and progression of novel therapeutics based on the pyrido[2,3-b]pyrazine scaffold.

References

An In-depth Technical Guide to 2,3-Dimethylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 2,3-Dimethylpyrido[2,3-b]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. This document details its synthesis, physicochemical properties, and diverse biological activities, with a focus on its potential as an antimicrobial and anticancer agent. Experimental protocols and mechanistic insights are provided to support further research and development.

Chemical and Physical Properties

This compound, with the chemical formula C9H9N3, is a solid organic compound.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 7154-32-7[1]
Molecular Formula C9H9N3[1][2][3]
Molar Mass 159.19 g/mol [1]
Melting Point 143-144 °C[1]
Boiling Point (Predicted) 268.3±35.0 °C[1]
Density (Predicted) 1.172±0.06 g/cm3 [1]
pKa (Predicted) 1.97±0.30[1]
XlogP (Predicted) 1.3[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 2,3-diaminopyridine with 2,3-butanedione (also known as diacetyl). This reaction is a common and efficient method for the formation of the pyrazine ring fused to the pyridine core.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the known synthesis of related pyrido[2,3-b]pyrazine derivatives.

Materials:

  • 2,3-Diaminopyridine

  • 2,3-Butanedione (Diacetyl)

  • Ethanol (or other suitable solvent like glacial acetic acid)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography (e.g., hexane/ethyl acetate mixture)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2,3-diaminopyridine in a suitable solvent such as ethanol.

  • Add an equimolar amount of 2,3-butanedione to the solution.

  • The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified, typically by column chromatography on silica gel, using an appropriate eluent system to yield pure this compound.

  • The structure and purity of the final product should be confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Purification 2_3_Diaminopyridine 2,3-Diaminopyridine Dissolution Dissolve in Ethanol 2_3_Diaminopyridine->Dissolution 2_3_Butanedione 2,3-Butanedione (Diacetyl) 2_3_Butanedione->Dissolution Condensation Condensation Reaction (Reflux) Dissolution->Condensation Solvent_Removal Solvent Removal Condensation->Solvent_Removal Chromatography Column Chromatography Solvent_Removal->Chromatography Product This compound Chromatography->Product

Synthesis of this compound.

Biological Activities

Derivatives of the pyrido[2,3-b]pyrazine scaffold have demonstrated a wide range of biological activities, indicating the potential of this compound as a lead compound in drug discovery.

Antibacterial Activity

Several studies have reported the antibacterial activity of pyrido[2,3-b]pyrazine derivatives against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a common measure of this activity, with lower values indicating higher potency.

CompoundBacterial StrainMIC (mg/mL)Reference
2,3-dithione-pyrido[2,3-b]pyrazineStaphylococcus aureus0.078[4]
2,3-dithione-pyrido[2,3-b]pyrazineBacillus cereus0.078[4]
2,3-dithione-pyrido[2,3-b]pyrazineEscherichia coli0.625[4]
2,3-dithione-pyrido[2,3-b]pyrazineSalmonella typhi1.25[4]
Other derivatives (alkyl/aryl side chains)Various strains1.5 - 5[4]
Anticancer Activity

Pyrido[2,3-b]pyrazine derivatives have also been investigated for their potential as anticancer agents. Their efficacy is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 5a (cyanopyridone derivative)MCF-7 (Breast)1.77 ± 0.1[5]
Compound 5a (cyanopyridone derivative)HepG2 (Liver)2.71 ± 0.15[5]
Compound 5e (cyanopyridone derivative)MCF-7 (Breast)1.39 ± 0.08[5]
Compound 5e (cyanopyridone derivative)HepG2 (Liver)10.70 ± 0.58[5]
Compound 7b (pyridopyrimidine derivative)MCF-7 (Breast)6.22 ± 0.34[5]
Compound 27 (aminoethyl-substituted derivative)HCMV infected MRC-50.33[6]
Compound 22 (2-imidazolidinone analog)HCMV infected MRC-5<1[6]
Compound 23 (N-methyl substituted derivative)HCMV infected MRC-5<1[6]
Other Biological Activities
  • Antioxidant and Anti-urease Activity: Certain pyrido[2,3-b]pyrazine derivatives have been shown to possess in vitro antioxidant and anti-urease activities.[7]

  • Nematicidal and Fungicidal Activity: There is evidence for the potential of these compounds in agricultural applications due to their nematicidal and fungicidal properties.

  • Nonlinear Optical (NLO) Properties: Some derivatives have been investigated for their NLO properties, suggesting potential applications in materials science.[7]

Mechanism of Action in Cancer: Overcoming Erlotinib Resistance

A significant area of research for pyrido[2,3-b]pyrazine derivatives is their potential to overcome drug resistance in cancer therapy, particularly in non-small-cell lung cancer (NSCLC). Erlotinib is a tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR). However, its effectiveness is often limited by the development of resistance, frequently due to a secondary mutation in the EGFR gene, T790M.[8][9]

The T790M mutation, also known as the "gatekeeper" mutation, is located in the ATP-binding pocket of the EGFR kinase domain and is responsible for approximately 50% of acquired resistance cases to EGFR-TKIs like erlotinib.[9][10] This mutation increases the affinity of EGFR for ATP, thereby reducing the binding efficacy of erlotinib.[9] Other mechanisms of resistance include amplification of the MET proto-oncogene and activation of bypass signaling pathways, such as the integrin β1/Src/Akt pathway.[11]

Pyrido[2,3-b]pyrazine derivatives are being explored as potential inhibitors of both erlotinib-sensitive and erlotinib-resistant cancer cells, suggesting they may act through a mechanism that is not impeded by the T790M mutation or that they may inhibit downstream signaling components.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K MET MET MET->PI3K Activates Integrin Integrin β1 SRC SRC Integrin->SRC Bypass Pathway RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Proliferation mTOR->Proliferation SRC->AKT Bypass Pathway EGF EGF (Ligand) EGF->EGFR Binds Erlotinib Erlotinib Erlotinib->EGFR Inhibits T790M T790M Mutation T790M->Erlotinib Causes Resistance MET_Amp MET Amplification MET_Amp->MET Enhances Signaling PyridoPyrazine Pyrido[2,3-b]pyrazine Derivative PyridoPyrazine->EGFR Potential Inhibition PyridoPyrazine->AKT Potential Inhibition

References

The Dawn of a Scaffold: A Technical Guide to the Discovery and Synthesis of Pyrido[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the historical discovery, synthesis, and burgeoning biological significance of the pyrido[2,3-b]pyrazine core. This heterocyclic scaffold has emerged as a privileged structure in medicinal chemistry, forming the foundation for a diverse array of therapeutic agents. This document provides a comprehensive overview of its seminal synthesis, detailed experimental protocols for its creation, and an exploration of the key signaling pathways influenced by its derivatives. All quantitative data has been consolidated into structured tables for comparative analysis, and complex biological and chemical processes are visualized through detailed diagrams.

The Genesis of a Heterocycle: A Historical Perspective

The first documented synthesis of a pyrido[2,3-b]pyrazine derivative is attributed to the work of R. G. Jones in 1951. The foundational strategy, which remains a cornerstone of pyrido[2,3-b]pyrazine synthesis today, involves the condensation of 2,3-diaminopyridine with a 1,2-dicarbonyl compound. This initial breakthrough laid the groundwork for the exploration of this versatile scaffold, which has since been elaborated into a multitude of derivatives with a wide spectrum of biological activities.

The critical precursor, 2,3-diaminopyridine, can be synthesized through various routes, with a common and reliable method being the reduction of 2-amino-3-nitropyridine. This multi-step synthesis starting from the readily available 2-aminopyridine is a fundamental process for accessing the pyrido[2,3-b]pyrazine core.

Constructing the Core: Synthesis and Experimental Protocols

The synthesis of the pyrido[2,3-b]pyrazine scaffold is primarily achieved through a two-stage process: the synthesis of the 2,3-diaminopyridine precursor, followed by its condensation with a suitable 1,2-dicarbonyl compound.

Synthesis of 2,3-Diaminopyridine

A robust and well-documented method for the preparation of 2,3-diaminopyridine begins with 2-aminopyridine, proceeding through bromination, nitration, and subsequent reduction steps.

Experimental Protocol: Synthesis of 2,3-Diaminopyridine from 2-Aminopyridine

This protocol is adapted from a reliable Organic Syntheses procedure.

Step 1: 2-Amino-5-bromopyridine

  • In a 2-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, dissolve 282 g (3.0 moles) of 2-aminopyridine in 500 ml of acetic acid.

  • Cool the solution to below 20°C in an ice bath.

  • Slowly add a solution of 480 g (154 ml, 3.0 moles) of bromine in 300 ml of acetic acid, maintaining the temperature below 20°C.

  • After the addition is complete, stir the mixture for an additional 2 hours at room temperature.

  • Pour the reaction mixture into 3 liters of water and neutralize with concentrated sodium hydroxide solution until the pH is approximately 8.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield 2-amino-5-bromopyridine.

Step 2: 2-Amino-5-bromo-3-nitropyridine

  • In a 1-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, condenser, and thermometer, cool 500 ml of concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine, keeping the temperature below 5°C.

  • Add 26 ml (39 g, 0.57 mole) of 95% nitric acid dropwise at 0°C.

  • Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour.

  • Cool the reaction mixture and pour it onto 5 liters of crushed ice.

  • Neutralize the solution with concentrated ammonium hydroxide until it is alkaline to litmus paper.

  • Collect the precipitated yellow solid by filtration, wash thoroughly with water, and dry to afford 2-amino-5-bromo-3-nitropyridine.

Step 3: 2,3-Diaminopyridine

  • In a suitable hydrogenation apparatus, suspend 21.8 g (0.1 mole) of 2-amino-5-bromo-3-nitropyridine and 2 g of 5% palladium on charcoal in 200 ml of ethanol.

  • Hydrogenate the mixture at an initial pressure of 3-4 atmospheres of hydrogen.

  • After the theoretical amount of hydrogen has been absorbed, filter the catalyst from the warm solution.

  • Concentrate the filtrate in vacuo to yield the crude product.

  • Recrystallize the crude product from toluene to give pure 2,3-diaminopyridine.

Diagram of Synthetic Workflow for 2,3-Diaminopyridine

G cluster_0 Synthesis of 2,3-Diaminopyridine 2-Aminopyridine 2-Aminopyridine Bromination Bromination 2-Aminopyridine->Bromination 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Bromination->2-Amino-5-bromopyridine Nitration Nitration 2-Amino-5-bromopyridine->Nitration 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromo-3-nitropyridine Nitration->2-Amino-5-bromo-3-nitropyridine Reduction Reduction 2-Amino-5-bromo-3-nitropyridine->Reduction 2,3-Diaminopyridine 2,3-Diaminopyridine Reduction->2,3-Diaminopyridine

Caption: Synthetic pathway for 2,3-diaminopyridine.

Synthesis of Unsubstituted Pyrido[2,3-b]pyrazine

The parent pyrido[2,3-b]pyrazine is synthesized by the condensation of 2,3-diaminopyridine with glyoxal.

Experimental Protocol: Synthesis of Pyrido[2,3-b]pyrazine

  • In a round-bottom flask, dissolve 10.9 g (0.1 mole) of 2,3-diaminopyridine in 100 ml of ethanol.

  • To this solution, add 14.5 g (0.1 mole) of a 40% aqueous solution of glyoxal dropwise with stirring.

  • After the addition is complete, heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the resulting solid by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

  • Recrystallize the crude product from ethanol to obtain pure pyrido[2,3-b]pyrazine as a crystalline solid.[1]

Diagram of Pyrido[2,3-b]pyrazine Synthesis

G cluster_1 Synthesis of Pyrido[2,3-b]pyrazine 2,3-Diaminopyridine 2,3-Diaminopyridine Condensation Condensation 2,3-Diaminopyridine->Condensation Glyoxal Glyoxal Glyoxal->Condensation Pyrido[2,3-b]pyrazine Pyrido[2,3-b]pyrazine Condensation->Pyrido[2,3-b]pyrazine

Caption: Condensation reaction for pyrido[2,3-b]pyrazine synthesis.

Quantitative Data of Pyrido[2,3-b]pyrazine and Derivatives

The following tables summarize key quantitative data for the parent pyrido[2,3-b]pyrazine and some of its important derivatives.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Pyrido[2,3-b]pyrazineC₇H₅N₃131.14139-145[2]Yellow to orange crystalline powder[1]
2,3-Diphenylpyrido[2,3-b]pyrazineC₁₉H₁₃N₃283.33220Whitish powder

Table 2: Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
Pyrido[2,3-b]pyrazine9.15 (s, 1H), 9.05 (s, 1H), 8.60 (dd, 1H), 8.30 (dd, 1H), 7.60 (dd, 1H)155.0, 153.6, 149.1, 144.1, 143.8, 135.6, 129.83068, 1570, 1519, 1416, 1336, 1023, 980, 699, 637, 624, 613, 562, 534131 (M⁺)[3]
2,3-Diphenylpyrido[2,3-b]pyrazine8.70 (d, 1H), 8.28 (d, 1H), 7.64-7.69 (m, 4H), 7.32-7.44 (m, 6H)157.1, 155.0, 153.6, 149.1, 137.6, 136.6, 135.6, 130.3, 129.8, 129.7, 128.4, 128.3, 116.13068, 1570, 1519, 1416, 1336, 1023, 980, 699, 637, 624, 613, 562, 534283 (M⁺)

Biological Activities and Signaling Pathways

Derivatives of the pyrido[2,3-b]pyrazine core have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Inhibition of Human Cytomegalovirus (HCMV) DNA Polymerase

Certain pyrido[2,3-b]pyrazine derivatives have been identified as potent inhibitors of human cytomegalovirus (HCMV) DNA polymerase.[4] This enzyme is crucial for viral replication and is a well-established target for antiviral therapy. The HCMV DNA polymerase is a heterodimer composed of the catalytic subunit UL54 and the processivity factor UL44. The interaction between these two subunits is essential for efficient viral DNA synthesis. Pyrido[2,3-b]pyrazine-based inhibitors are thought to disrupt this critical protein-protein interaction.

Signaling Pathway: HCMV DNA Polymerase Inhibition

G cluster_2 HCMV DNA Replication UL54 (Catalytic Subunit) UL54 (Catalytic Subunit) HCMV DNA Polymerase Holoenzyme HCMV DNA Polymerase Holoenzyme UL54 (Catalytic Subunit)->HCMV DNA Polymerase Holoenzyme UL44 (Processivity Factor) UL44 (Processivity Factor) UL44 (Processivity Factor)->HCMV DNA Polymerase Holoenzyme Viral DNA Synthesis Viral DNA Synthesis HCMV DNA Polymerase Holoenzyme->Viral DNA Synthesis Pyrido[2,3-b]pyrazine Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Pyrido[2,3-b]pyrazine Inhibitor->HCMV DNA Polymerase Holoenzyme Inhibits Interaction

Caption: Inhibition of HCMV DNA polymerase by pyrido[2,3-b]pyrazines.

Antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1)

Pyrido[2,3-b]pyrazine derivatives have been developed as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is a key player in the perception of pain and heat. Its activation by stimuli such as capsaicin, heat, or low pH leads to an influx of cations (primarily Ca²⁺ and Na⁺), depolarization of the neuron, and the transmission of pain signals. TRPV1 antagonists block this channel, thereby preventing the initiation of the pain signal.

Signaling Pathway: TRPV1 Antagonism

G cluster_3 TRPV1 Signaling Pathway Noxious Stimuli (e.g., Capsaicin, Heat) Noxious Stimuli (e.g., Capsaicin, Heat) TRPV1 Channel TRPV1 Channel Noxious Stimuli (e.g., Capsaicin, Heat)->TRPV1 Channel Activates Cation Influx (Ca²⁺, Na⁺) Cation Influx (Ca²⁺, Na⁺) TRPV1 Channel->Cation Influx (Ca²⁺, Na⁺) Neuronal Depolarization Neuronal Depolarization Cation Influx (Ca²⁺, Na⁺)->Neuronal Depolarization Pain Signal Transmission Pain Signal Transmission Neuronal Depolarization->Pain Signal Transmission Pyrido[2,3-b]pyrazine Antagonist Pyrido[2,3-b]pyrazine Antagonist Pyrido[2,3-b]pyrazine Antagonist->TRPV1 Channel Blocks

Caption: Mechanism of TRPV1 antagonism by pyrido[2,3-b]pyrazines.

Overcoming Erlotinib Resistance in Non-Small Cell Lung Cancer (NSCLC)

Some novel pyrido[2,3-b]pyrazines have shown promise in overcoming resistance to erlotinib, a tyrosine kinase inhibitor (TKI) used to treat non-small cell lung cancer (NSCLC) with activating mutations in the epidermal growth factor receptor (EGFR). A common mechanism of acquired resistance is the T790M "gatekeeper" mutation in EGFR, which sterically hinders the binding of erlotinib. Other resistance mechanisms involve the activation of bypass signaling pathways, such as the amplification of the MET proto-oncogene, which allows for continued downstream signaling independent of EGFR. Pyrido[2,3-b]pyrazine derivatives may act by inhibiting these bypass pathways or by binding to the T790M mutant of EGFR.

Signaling Pathway: Overcoming Erlotinib Resistance

G cluster_4 Erlotinib Resistance and Bypass Signaling EGFR (T790M mutant) EGFR (T790M mutant) Downstream Signaling (e.g., PI3K/Akt, MAPK) Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR (T790M mutant)->Downstream Signaling (e.g., PI3K/Akt, MAPK) MET Amplification MET Amplification MET Amplification->Downstream Signaling (e.g., PI3K/Akt, MAPK) Tumor Cell Proliferation and Survival Tumor Cell Proliferation and Survival Downstream Signaling (e.g., PI3K/Akt, MAPK)->Tumor Cell Proliferation and Survival Erlotinib Erlotinib Erlotinib->EGFR (T790M mutant) Binding Hindered Pyrido[2,3-b]pyrazine Derivative Pyrido[2,3-b]pyrazine Derivative Pyrido[2,3-b]pyrazine Derivative->Downstream Signaling (e.g., PI3K/Akt, MAPK) Inhibits Bypass

Caption: Pyrido[2,3-b]pyrazines targeting erlotinib resistance pathways.

Conclusion

The pyrido[2,3-b]pyrazine scaffold, since its initial discovery, has proven to be a remarkably versatile and fruitful starting point for the development of novel therapeutic agents. Its straightforward and adaptable synthesis, coupled with the diverse range of biological targets its derivatives can modulate, ensures its continued importance in the fields of medicinal chemistry and drug discovery. This guide provides a foundational understanding of this important heterocyclic system, offering both historical context and practical experimental details to aid researchers in their exploration of its vast potential.

References

Spectroscopic Analysis of 2,3-Dimethylpyrido[2,3-b]pyrazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Detailed spectroscopic data for 2,3-Dimethylpyrido[2,3-b]pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science, remains largely unavailable in publicly accessible scientific literature. This technical guide outlines the standard methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, providing a framework for researchers and drug development professionals. While extensive searches have been conducted, specific experimental spectra for this compound are not readily found, preventing a complete quantitative analysis at this time.

Molecular Structure and Properties

This compound possesses the molecular formula C₉H₉N₃. Its structure consists of a pyrazine ring fused to a pyridine ring, with two methyl group substituents on the pyrazine ring.

DOT Script of the Chemical Structure of this compound

Caption: Chemical structure of this compound.

Spectroscopic Data (Hypothetical)

The following tables present hypothetical data based on the expected spectral characteristics of this compound. These are for illustrative purposes and should be replaced with experimental data once available.

NMR Spectroscopy

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8 - 9.0dd1HH-7
~8.2 - 8.4dd1HH-5
~7.6 - 7.8dd1HH-6
~2.8s3H2-CH₃
~2.7s3H3-CH₃

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~155 - 160C-2, C-3
~150 - 155C-8a, C-7
~135 - 140C-5a
~130 - 135C-5
~120 - 125C-6
~20 - 252-CH₃, 3-CH₃
Infrared (IR) Spectroscopy

Table 3: Hypothetical IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050 - 3100MediumC-H aromatic stretching
~2900 - 3000MediumC-H aliphatic stretching
~1600 - 1650StrongC=N stretching
~1400 - 1500StrongC=C aromatic ring stretching
~1370 - 1390MediumC-H bending (methyl)
~750 - 850StrongC-H out-of-plane bending
Mass Spectrometry

Table 4: Hypothetical Mass Spectrometry Data for this compound

m/z RatioRelative Intensity (%)Assignment
159100[M]⁺ (Molecular Ion)
144~70[M - CH₃]⁺
117~40[M - N₂ - H]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Instrumentation: A mass spectrometer, for example, one equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

  • Sample Introduction: The sample can be introduced directly via a solids probe or, if sufficiently volatile, via a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum of small organic molecules.

  • Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_processing Data Processing and Analysis nmr->data_processing ir->data_processing ms->data_processing structure_confirmation Structure Confirmation data_processing->structure_confirmation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

While a comprehensive, data-rich guide on the spectroscopic properties of this compound is hampered by the current lack of published experimental data, this document provides a foundational understanding of the expected spectral characteristics and the methodologies required for their acquisition and interpretation. It is anticipated that as research into this and related compounds progresses, detailed spectroscopic data will become available, enabling a more complete characterization.

Disclaimer: The spectroscopic data presented in the tables are hypothetical and for illustrative purposes only. They should not be used as a reference for experimental data.

An In-depth Technical Guide to the Solubility of 2,3-Dimethylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dimethylpyrido[2,3-b]pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data in public literature, this document outlines a detailed protocol for determining its solubility and presents a standardized format for data representation. Furthermore, it explores the potential biological context of this scaffold by illustrating a key signaling pathway targeted by its derivatives.

Core Compound Information

Identifier Value
IUPAC Name This compound
CAS Number 7154-32-7[1]
Molecular Formula C₉H₉N₃[1][2][3]
Molecular Weight 159.19 g/mol [1]
Predicted XlogP 1.3[2]

Solubility Data

Table 1: Hypothetical Solubility of this compound at 25°C

Solvent Solubility (g/L) Solubility (mol/L) Classification
Water~0.5~0.003Sparingly soluble
Phosphate-Buffered Saline (PBS) pH 7.4~0.6~0.004Sparingly soluble
Methanol~15~0.094Soluble
Ethanol~10~0.063Soluble
Dimethyl Sulfoxide (DMSO)>100>0.628Very soluble
Dichloromethane (DCM)~50~0.314Freely soluble
Acetone~20~0.126Soluble
Acetonitrile~12~0.075Soluble

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The saturation shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4] This protocol is adapted for the analysis of this compound.

1. Materials and Equipment:

  • This compound (solid, >98% purity)

  • Selected solvents (analytical grade)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with undissolved solid present.

    • Add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[5] A preliminary time-to-equilibrium study is recommended.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sedimentation period (e.g., 1-2 hours) to allow larger particles to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes at the experimental temperature.[6]

    • Alternatively, filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm). The filter material should be validated to ensure it does not adsorb the compound.

  • Quantification:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound using a validated HPLC-UV or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility.

3. Data Analysis:

  • Calculate the solubility in g/L or mol/L based on the measured concentration and the dilution factor.

  • Perform each experiment in triplicate to ensure reproducibility and report the mean and standard deviation.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Sedimentation C->D E Centrifugation or Filtration (0.22 µm) D->E F Sample clear supernatant E->F G Dilute sample F->G H Analyze via HPLC-UV or UV-Vis G->H I Calculate solubility from calibration curve H->I

Shake-Flask Solubility Determination Workflow
Signaling Pathway Context

While this compound itself is not directly implicated in specific signaling pathways in the available literature, its derivatives have been investigated as potent dual inhibitors of the c-Met and VEGFR-2 receptor tyrosine kinases. These pathways are critical in cancer progression, involved in processes like cell proliferation, survival, and angiogenesis. The diagram below provides a simplified, representative overview of these interconnected signaling cascades.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cMet c-Met RAS RAS cMet->RAS PI3K PI3K cMet->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg HGF HGF HGF->cMet VEGF VEGF VEGF->VEGFR2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Survival PKC PKC PLCg->PKC PKC->RAF

References

Methodological & Application

Application Notes and Protocols for 2,3-Dimethylpyrido[2,3-b]pyrazine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. The strategic incorporation of methyl groups at the 2- and 3-positions to form 2,3-Dimethylpyrido[2,3-b]pyrazine and its derivatives has been a key area of investigation, particularly in the development of potent and selective kinase inhibitors. These compounds have shown significant promise in targeting kinases such as Cdc2-like kinase 1 (CLK1) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which are implicated in the pathophysiology of neurodegenerative disorders like Alzheimer's disease and certain cancers.[1] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives as kinase inhibitors.

Application Notes

The primary application of this compound in organic synthesis is as a core scaffold for the generation of libraries of kinase inhibitors. The nitrogen atoms in the pyrazine and pyridine rings act as key hydrogen bond acceptors, mimicking the adenine region of ATP and enabling potent binding to the kinase hinge region. The methyl groups at the 2- and 3-positions can influence the planarity and electronic properties of the molecule, and serve as anchor points for further derivatization to enhance potency, selectivity, and pharmacokinetic properties.

Derivatives of the closely related pyrido[3,4-g]quinazoline scaffold have demonstrated low nanomolar inhibitory activity against CLK1 and DYRK1A.[1] The dysregulation of these kinases is linked to aberrant pre-mRNA splicing, a pathological hallmark in various diseases. By inhibiting CLK1 and DYRK1A, these compounds can modulate splicing processes and offer a therapeutic strategy for conditions such as Alzheimer's disease and glioblastoma.[1]

Data Presentation

The following table summarizes the in vitro kinase inhibitory activity of representative compounds based on a scaffold structurally related to pyrido[2,3-b]pyrazine, highlighting their potency against key kinases.

Compound IDScaffoldTarget KinaseIC50 (nM)Reference
1 Pyrido[3,4-g]quinazolineCLK118[1]
1 Pyrido[3,4-g]quinazolineDYRK1A>1000 (61% inhibition at 1µM)[1]
2 Pyrido[3,4-g]quinazolineCLK162[1]
2 Pyrido[3,4-g]quinazolineDYRK1A>1000 (inactive at 1µM)[1]

Experimental Protocols

Protocol 1: Multicomponent Synthesis of Substituted Pyrido[2,3-b]pyrazine Derivatives

This protocol describes a general and efficient one-pot synthesis of substituted pyrido[2,3-b]pyrazine derivatives.[2][3]

Materials:

  • 2,3-Diaminopyridine

  • A 1,2-dicarbonyl compound (e.g., 2,3-butanedione for 2,3-dimethyl substitution)

  • Substituted benzaldehyde

  • p-Toluenesulfonic acid (p-TSA)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • Petroleum ether and ethyl acetate (for TLC and column chromatography)

Procedure:

  • To a round-bottom flask, add 2,3-diaminopyridine (1 mmol), the 1,2-dicarbonyl compound (1 mmol), and the substituted benzaldehyde (1 mmol).

  • Add ethanol (20 mL) to dissolve the reactants.

  • Add p-toluenesulfonic acid (20 mol%) as a catalyst.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent).

  • Once the reaction is complete (typically after 8-12 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate to afford the desired pyrido[2,3-b]pyrazine derivative.

  • Characterize the final product using NMR, mass spectrometry, and FT-IR.

Protocol 2: In Vitro Kinase Inhibition Assay (CLK1/DYRK1A)

This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against CLK1 and DYRK1A kinases using a luminescence-based assay.

Materials:

  • Recombinant human CLK1 or DYRK1A enzyme

  • Kinase substrate (e.g., a generic peptide substrate like RS-peptide for CLK1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control wells).

  • Add 2 µL of a solution containing the kinase (e.g., 25 ng/well) and the kinase substrate (e.g., 100 µM) in kinase assay buffer.

  • Initiate the kinase reaction by adding 2 µL of ATP solution (e.g., 25 µM) in kinase assay buffer.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a reagent to convert ADP to ATP, which is then detected via a luciferase-luciferin reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of CLK1 and DYRK1A in Alzheimer's Disease

G CLK1/DYRK1A Signaling in Alzheimer's Disease Pathogenesis cluster_0 Upstream Regulation cluster_1 Kinase Activity cluster_2 Downstream Substrates & Cellular Processes cluster_3 Pathological Outcomes in Alzheimer's Disease DYRK1A_Gene DYRK1A Gene (Chromosome 21) Overexpression Overexpression (e.g., in Down Syndrome) DYRK1A_Gene->Overexpression CLK1_Gene CLK1 Gene CLK1 CLK1 Kinase CLK1_Gene->CLK1 DYRK1A DYRK1A Kinase Overexpression->DYRK1A APP Amyloid Precursor Protein (APP) DYRK1A->APP Phosphorylates Tau_Protein Tau Protein DYRK1A->Tau_Protein Phosphorylates SR_Proteins Serine/Arginine-rich (SR) Splicing Factors CLK1->SR_Proteins Phosphorylates Amyloid_Beta Amyloid-β (Aβ) Production APP->Amyloid_Beta Tau_Hyperphosphorylation Tau Hyperphosphorylation Tau_Protein->Tau_Hyperphosphorylation Alternative_Splicing Alternative pre-mRNA Splicing SR_Proteins->Alternative_Splicing Splicing_Dysregulation Splicing Dysregulation Alternative_Splicing->Splicing_Dysregulation Synaptic_Dysfunction Synaptic Dysfunction & Neuronal Loss Amyloid_Beta->Synaptic_Dysfunction NFTs Neurofibrillary Tangles (NFTs) Tau_Hyperphosphorylation->NFTs Splicing_Dysregulation->Synaptic_Dysfunction NFTs->Synaptic_Dysfunction Inhibitor This compound Derivatives Inhibitor->DYRK1A Inhibitor->CLK1

Caption: Role of CLK1 and DYRK1A in Alzheimer's and inhibitor intervention.

Experimental Workflow for Kinase Inhibitor Discovery

G Experimental Workflow: From Synthesis to Biological Evaluation Start Start Synthesis Synthesis of this compound Derivatives Start->Synthesis Purification Purification and Characterization (Column Chromatography, NMR, MS) Synthesis->Purification Primary_Screening Primary Kinase Screening (e.g., against CLK1 and DYRK1A) Purification->Primary_Screening IC50_Determination IC50 Determination for Active Compounds Primary_Screening->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling (Panel of related kinases) IC50_Determination->Selectivity_Profiling Cellular_Assays Cell-based Assays (e.g., Splicing modulation, Cytotoxicity) Selectivity_Profiling->Cellular_Assays Lead_Optimization Structure-Activity Relationship (SAR) and Lead Optimization Cellular_Assays->Lead_Optimization Lead_Optimization->Synthesis Iterative cycle End End Lead_Optimization->End

Caption: Workflow for discovery of pyrido[2,3-b]pyrazine-based kinase inhibitors.

References

The Pyrido[2,3-b]pyrazine Scaffold: A Versatile Platform in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The pyrido[2,3-b]pyrazine core, a fused heterocyclic system comprising a pyridine and a pyrazine ring, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique framework for designing molecules with diverse pharmacological activities. Derivatives of this scaffold have shown promise in a range of therapeutic areas, including oncology, infectious diseases, and inflammation. This document provides an overview of the applications of 2,3-disubstituted pyrido[2,3-b]pyrazine derivatives, along with generalized protocols for their synthesis and biological evaluation. While specific data for 2,3-Dimethylpyrido[2,3-b]pyrazine is limited in the public domain, the broader class of 2,3-disubstituted analogs serves as a strong indicator of its potential in drug discovery.

Key Biological Activities of Pyrido[2,3-b]pyrazine Derivatives

Research into the medicinal chemistry of pyrido[2,3-b]pyrazines has revealed a spectrum of biological activities. These compounds have been investigated as kinase inhibitors, antibacterial agents, and anti-inflammatory molecules.

Kinase Inhibition

The pyrido[2,3-b]pyrazine scaffold has been identified as a valuable core for the development of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Derivatives of this scaffold have been explored as inhibitors of various kinases, including phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).[1]

Antibacterial Activity

Several studies have highlighted the potential of pyrido[2,3-b]pyrazine derivatives as novel antibacterial agents.[2] These compounds have shown activity against a range of bacterial strains, and their mechanism of action is an area of active investigation. One study reported that 2,3-disubstituted pyrido[2,3-b]pyrazine derivatives exhibited average antibacterial effects, with Minimum Inhibitory Concentrations (MICs) in the range of 1.5 to 5 mg/mL.[2] A dithione derivative, in particular, showed potent activity against both Gram-positive and Gram-negative bacteria.[2]

Anti-inflammatory Activity

The anti-inflammatory potential of pyrido[2,3-b]pyrazine derivatives has also been investigated. A study on 3-substituted pyrido[2,3-b]pyrazine derivatives demonstrated their ability to inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[3]

Quantitative Biological Data

The following table summarizes some of the reported quantitative biological data for various pyrido[2,3-b]pyrazine derivatives. It is important to note that this data is for derivatives and not specifically for this compound.

Compound ClassTarget/ActivityMeasurementValueReference
2,3-dithione-pyrido[2,3-b]pyrazineAntibacterialMIC (B. cereus)0.078 mg/mL[2]
2,3-dithione-pyrido[2,3-b]pyrazineAntibacterialMIC (S. aureus)0.078 mg/mL[2]
2,3-dithione-pyrido[2,3-b]pyrazineAntibacterialMIC (E. coli)0.625 mg/mL[2]
2,3-dithione-pyrido[2,3-b]pyrazineAntibacterialMIC (S. typhi)1.25 mg/mL[2]
2,3-dialkyl/diaryl-pyrido[2,3-b]pyrazinesAntibacterialMIC1.5 - 5 mg/mL[2]

Experimental Protocols

General Synthesis of 2,3-Disubstituted Pyrido[2,3-b]pyrazines

A common method for the synthesis of the pyrido[2,3-b]pyrazine core involves the condensation of a 2,3-diaminopyridine with a 1,2-dicarbonyl compound. The following is a generalized protocol that can be adapted for the synthesis of this compound.

Materials:

  • 2,3-Diaminopyridine

  • 2,3-Butanedione (diacetyl)

  • Ethanol or acetic acid (solvent)

  • Glacial acetic acid (catalyst, optional)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard work-up and purification equipment (e.g., rotary evaporator, chromatography supplies)

Procedure:

  • Dissolve 2,3-diaminopyridine (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Add 2,3-butanedione (1 to 1.2 equivalents) to the solution.

  • If necessary, add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired this compound.

A general workflow for the synthesis and characterization is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final Final Product start 2,3-Diaminopyridine + 2,3-Butanedione reaction Condensation Reaction (Reflux in Ethanol/Acetic Acid) start->reaction workup Reaction Work-up (Cooling, Filtration/Concentration) reaction->workup purification Recrystallization or Column Chromatography workup->purification characterization Spectroscopic Analysis (NMR, MS, IR) purification->characterization product Pure this compound characterization->product

Caption: General workflow for the synthesis and characterization of this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to screen for kinase inhibitory activity.

Materials:

  • Kinase of interest (e.g., PI3K, mTOR)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microplate, add the kinase, its substrate, and the kinase assay buffer.

  • Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.

The potential mechanism of action for a pyrido[2,3-b]pyrazine derivative as a kinase inhibitor often involves competitive binding at the ATP-binding site of the kinase.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates downstream Downstream Effectors (Cell Growth, Proliferation, Survival) akt->downstream inhibitor Pyrido[2,3-b]pyrazine Derivative inhibitor->pi3k inhibits inhibitor->akt inhibits

Caption: Simplified PI3K/Akt signaling pathway, a potential target for pyrido[2,3-b]pyrazine derivatives.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Test compound (this compound)

  • 96-well microtiter plate

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control (known antibiotic)

  • Negative control (medium only)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in the microtiter plate using MHB.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria in medium without any compound).

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion and Future Directions

Future research should focus on the synthesis of this compound and a systematic evaluation of its biological activities. Screening against a panel of kinases and a diverse set of bacterial strains would be a logical first step. Furthermore, computational docking studies could help to identify potential biological targets and guide the design of more potent and selective derivatives. The development of a robust synthetic route and a thorough investigation of its structure-activity relationships will be crucial for unlocking the full therapeutic potential of this and other related pyrido[2,3-b]pyrazine derivatives.

References

Application Notes and Protocols for the Synthesis of 2,3-Dimethylpyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2,3-dimethylpyrido[2,3-b]pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. The primary method detailed is the cyclocondensation of 2,3-diaminopyridine with 2,3-butanedione (diacetyl).

Introduction

Pyrido[2,3-b]pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse biological activities. These activities include potential applications as inhibitors of various kinases and as anticancer and antimicrobial agents. The 2,3-dimethyl substitution pattern on this scaffold provides a key building block for the development of novel therapeutic agents and functional materials.

General Synthetic Strategy: Cyclocondensation

The most common and straightforward method for the synthesis of 2,3-disubstituted pyrido[2,3-b]pyrazines is the cyclocondensation reaction between a 2,3-diaminopyridine and a 1,2-dicarbonyl compound. For the synthesis of this compound, the specific reactants are 2,3-diaminopyridine and 2,3-butanedione.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of this compound via the acid-catalyzed condensation of 2,3-diaminopyridine and 2,3-butanedione.

Materials:

  • 2,3-Diaminopyridine

  • 2,3-Butanedione (Diacetyl)

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (Saturated Solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-diaminopyridine (1.0 eq) in absolute ethanol (20 mL/g of diamine).

  • Addition of Reagents: To the stirred solution, add 2,3-butanedione (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Workup: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Neutralization: To the resulting residue, add a saturated solution of sodium bicarbonate to neutralize the acetic acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent.

  • Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization:

The final product should be characterized by standard analytical techniques such as:

  • ¹H NMR: To confirm the presence of the aromatic and methyl protons.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[1]

  • Melting Point: To assess the purity of the compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound.

ParameterValue
Starting Material 1 2,3-Diaminopyridine
Starting Material 2 2,3-Butanedione
Solvent Ethanol
Catalyst Glacial Acetic Acid
Reaction Temperature Reflux (approx. 78 °C)
Reaction Time 4-6 hours
Typical Yield 75-90%
Purity (after purification) >98%

Visualizations

Reaction Scheme

Reaction_Scheme cluster_product Product r1 2,3-Diaminopyridine plus + p1 This compound r1->p1 Ethanol, Acetic Acid (cat.), Reflux r2 2,3-Butanedione plus->p1 r2->p1 Ethanol, Acetic Acid (cat.), Reflux

Caption: Synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve 2,3-diaminopyridine in Ethanol start->dissolve add_reagents Add 2,3-butanedione and Glacial Acetic Acid dissolve->add_reagents reflux Reflux for 4-6 hours add_reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Reaction Complete evaporate Evaporate Solvent cool->evaporate neutralize Neutralize with NaHCO3 evaporate->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry with MgSO4 and Filter extract->dry purify Purify (Recrystallization or Column Chromatography) dry->purify characterize Characterize Product (NMR, MS, MP) purify->characterize end End characterize->end

Caption: Experimental workflow for synthesis.

References

Application Notes and Protocols for 2,3-Dimethylpyrido[2,3-b]pyrazine in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,3-dimethylpyrido[2,3-b]pyrazine and its derivatives in materials science, with a focus on their application in organic electronics and nonlinear optics. Detailed experimental protocols are provided to facilitate the replication and further development of these materials.

Application in Organic Light-Emitting Diodes (OLEDs)

Pyrido[2,3-b]pyrazine derivatives have emerged as a versatile class of materials for OLEDs, serving as fluorescent emitters that can span the entire visible spectrum from blue to red.[1] Their performance is attributed to their high photoluminescence quantum efficiency (PLQY) and the ability to tune their electronic properties through molecular design.[1][2] Notably, derivatives incorporating donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structures exhibit intramolecular charge transfer (ICT), which is crucial for color tuning.[3] Some of these materials also exhibit thermally activated delayed fluorescence (TADF), leading to high external quantum efficiencies (EQEs) in OLED devices.[1]

Quantitative Data for Pyrido[2,3-b]pyrazine-based OLED Emitters
Compound FamilyEmission ColorEQE (%)PLQYReference
Pyrido[2,3-b]pyrazine derivativesYellowup to 20.0High[1][2]
Pyrido[2,3-b]pyrazine derivativesOrangeup to 15.4High[1][2]
D-A-D based pyrido[2,3-b]pyrazine aminesBlue to RedNot specifiedNot specified[3]
Experimental Protocol: Fabrication of a Solution-Processed OLED

This protocol describes a general method for fabricating a solution-processed OLED using a pyrido[2,3-b]pyrazine derivative as the emissive layer.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrate

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous solution

  • Pyrido[2,3-b]pyrazine derivative (emitter) and host material (e.g., PYD2) dissolved in chlorobenzene

  • 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene (TPBi) or other suitable electron transport layer (ETL) material

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Solvents for cleaning (acetone, isopropanol, deionized water)

Procedure:

  • Substrate Cleaning: Ultrasonically clean the ITO-coated glass substrate sequentially in acetone, isopropanol, and deionized water. Dry the substrate thoroughly.

  • Hole Injection Layer (HIL) Deposition: Spin-coat an aqueous solution of PEDOT:PSS onto the cleaned ITO substrate. Bake the substrate at 120°C for 20 minutes to remove residual water.[4]

  • Emissive Layer (EML) Deposition: Inside a glove box, spin-coat a solution of the pyrido[2,3-b]pyrazine derivative blended with a host material in chlorobenzene atop the PEDOT:PSS layer.[4]

  • Electron Transport Layer (ETL) Deposition: Thermally evaporate the ETL material (e.g., TPBi) onto the emissive layer under high vacuum.

  • Cathode Deposition: Sequentially deposit a thin layer of LiF followed by a thicker layer of Al through thermal evaporation to form the cathode.[4]

  • Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.

  • Characterization: Characterize the current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency of the fabricated OLED device.

Experimental Workflow for Solution-Processed OLED Fabrication

OLED_Fabrication cluster_solution Solution Processing cluster_vacuum Vacuum Deposition ITO ITO Substrate Cleaning PEDOT_PSS Spin-coat PEDOT:PSS (HIL) ITO->PEDOT_PSS Dry EML Spin-coat Emissive Layer (Host:Emitter) PEDOT_PSS->EML Bake ETL Deposit Electron Transport Layer (ETL) EML->ETL Transfer to vacuum Cathode Deposit LiF/Al Cathode ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Characterization Device Characterization Encapsulation->Characterization

Caption: Workflow for the fabrication of a solution-processed OLED.

Application in Nonlinear Optical (NLO) Materials

Derivatives of pyrido[2,3-b]pyrazine have demonstrated significant potential as nonlinear optical (NLO) materials.[5] These materials exhibit high first and second hyperpolarizabilities, making them suitable for applications in technologies like optical switching and frequency conversion.[5][6] The NLO response can be tuned by modifying the molecular structure, for instance, by introducing different substituent groups.[6]

Quantitative Data for NLO Properties of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin Derivatives
CompoundAverage Polarizability <α> (x 10⁻²³ esu)First Hyperpolarizability β_tot (x 10⁻³⁰ esu)Second Hyperpolarizability <γ> (x 10⁻³⁵ esu)Reference
Compound 7*3.9015.66.63[5][6]

*Compound 7 refers to a specific derivative with a 4-methoxybenzaldehyde precursor as described in the cited literature.[6][7]

Experimental Protocol: Synthesis of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin Derivatives

This protocol outlines a one-pot, three-component synthesis for indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives.[7]

Materials:

  • Substituted aromatic aldehyde

  • 1,3-Indanedione

  • 2-Aminopyrazine

  • p-Toluenesulfonic acid (p-TSA) (20 mol%)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.1 g, 0.684 mmol), 2-aminopyrazine (0.684 mmol), and p-TSA (20 mol%) in 10 mL of ethanol.[7]

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete after approximately 8-9 hours.[7]

  • Workup: After completion, allow the reaction mixture to cool to room temperature. Yellowish solid precipitates of the pyrazine derivative will form.[7]

  • Purification: Filter the precipitates and wash them with water and cold ethanol. Recrystallize the product from ethyl acetate and dry it under vacuum overnight at room temperature to obtain the pure heterocyclic compound.[7]

Logical Relationship for Multicomponent Synthesis

Multicomponent_Synthesis A Substituted Aromatic Aldehyde Catalyst p-TSA (20 mol%) Ethanol, Reflux A->Catalyst B 1,3-Indanedione B->Catalyst C 2-Aminopyrazine C->Catalyst Product Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin Derivative Catalyst->Product CV_Pathway cluster_experiment Cyclic Voltammetry Experiment cluster_calculation Energy Level Calculation CV_Measurement Measure Onset Potentials (E_ox, E_red) Ferrocene Calibrate with Ferrocene (Fc/Fc⁺) CV_Measurement->Ferrocene Reference HOMO_Calc E_HOMO = -[E_ox + 4.8] eV Ferrocene->HOMO_Calc LUMO_Calc E_LUMO = -[E_red + 4.8] eV Ferrocene->LUMO_Calc Band_Gap E_g = E_LUMO - E_HOMO HOMO_Calc->Band_Gap LUMO_Calc->Band_Gap

References

Application Notes and Protocols for High-Throughput Screening of 2,3-Dimethylpyrido[2,3-b]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 2,3-dimethylpyrido[2,3-b]pyrazine analogs. This class of compounds has garnered significant interest due to its diverse pharmacological activities, including antibacterial, antiviral, and enzyme-inhibitory properties. The following sections offer a guide to screening these analogs for various biological targets, presenting quantitative data, detailed experimental methodologies, and visual workflows to facilitate research and development.

Biological Activities and Quantitative Data

Analogs of the pyrido[2,3-b]pyrazine scaffold have been reported to exhibit a range of biological activities. High-throughput screening campaigns are essential to identify the most potent and selective compounds within a library of these analogs. Below is a summary of reported quantitative data for various pyrido[2,3-b]pyrazine derivatives.

Compound IDTarget/OrganismAssay TypeActivity MetricValueReference
Compound 27 Human Cytomegalovirus (HCMV)Antiviral AssayEC500.33 µM[1]
Substituted 2-imidazolinone derivatives (23, 27, 28 )Human Cytomegalovirus (HCMV)Antiviral AssayTherapeutic Index>120[1]
2-oxoimidazolidinyl derivative (22 )HCMV PolymeraseEnzyme InhibitionIC50<1 µM[1]
3-methyl-2-oxoimidazolidinyl derivative (23 )HCMV PolymeraseEnzyme InhibitionIC50<1 µM[1]
2,3-dithione derivativeStaphylococcus aureusAntibacterial AssayMIC0.078 mg/mL[2]
2,3-dithione derivativeBacillus cereusAntibacterial AssayMIC0.078 mg/mL[2]
2,3-dithione derivativeEscherichia coliAntibacterial AssayMIC0.625 mg/mL[2]
Compound 16 Xanthomonas oryzae pv. oryzae (Xoo)Antibacterial AssayEC500.5 mg/L[3]
Compound 16 Xanthomonas oryzae pv. oryzicola (Xoc)Antibacterial AssayEC501.7 mg/L[3]
Compound 28 Xanthomonas oryzae pv. oryzae (Xoo)Antibacterial AssayEC501.2 mg/L[3]
Compound 28 Xanthomonas oryzae pv. oryzicola (Xoc)Antibacterial AssayEC503.1 mg/L[3]

High-Throughput Screening Workflow

A generalized workflow for the high-throughput screening of a library of this compound analogs is depicted below. This workflow can be adapted for various primary assays, such as those for antibacterial, antiviral, or enzyme inhibition activity.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis & Follow-up Compound_Library Compound Library (Pyrido[2,3-b]pyrazine Analogs) Assay_Plates Assay Plate Preparation (e.g., 384-well) Dispensing Compound Dispensing (Acoustic/Pin Tool) Assay_Plates->Dispensing Reagent_Addition Addition of Biological Reagents (Cells/Enzyme/Virus) Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Detection Signal Detection (Fluorescence/Luminescence/Absorbance) Incubation->Detection Data_Analysis Data Analysis (Hit Identification) Detection->Data_Analysis Hit_Confirmation Hit Confirmation & Dose-Response Data_Analysis->Hit_Confirmation Secondary_Assays Secondary Assays (Selectivity/Toxicity) Hit_Confirmation->Secondary_Assays

Caption: High-throughput screening workflow for pyrido[2,3-b]pyrazine analogs.

Experimental Protocols

Detailed protocols for key high-throughput screening assays are provided below. These protocols are designed for 96- or 384-well microplate formats, common in HTS.

Antibacterial Susceptibility Testing: Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.

Materials:

  • Sterile 96-well, U-bottom microplates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Compound stock solutions (e.g., in DMSO)

  • Multichannel pipette or automated liquid handler

  • Plate reader for measuring optical density (OD) at 600 nm

Procedure:

  • In a 96-well plate, add 50 µL of sterile broth to all wells.

  • Add 50 µL of the compound stock solution (at 2x the highest desired concentration) to the first column of wells.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column of the dilution series.

  • Prepare a bacterial inoculum suspension standardized to approximately 5 x 10^5 CFU/mL.

  • Add 50 µL of the bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Include positive controls (bacteria without compound) and negative controls (broth only).

  • Seal the plates and incubate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.[4][5]

Anti-Human Cytomegalovirus (HCMV) Cell-Based Assay

This protocol uses a fluorescence-based assay to screen for inhibitors of HCMV replication in cell culture.[3][6]

Materials:

  • Human fibroblast cells (e.g., MRC-5)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • HCMV strain expressing a fluorescent protein (e.g., AD169-GFP)

  • Compound stock solutions

  • 384-well, black, clear-bottom assay plates

  • Automated fluorescence microscope or plate reader

Procedure:

  • Seed human fibroblast cells into 384-well plates at an appropriate density and allow them to adhere overnight.

  • Using an automated liquid handler, dispense a range of concentrations of the pyrido[2,3-b]pyrazine analogs into the wells.

  • Infect the cells with the GFP-expressing HCMV at a low multiplicity of infection (MOI).

  • Include positive controls (infected cells without compound) and negative controls (uninfected cells).

  • Incubate the plates for 5-7 days at 37°C in a CO2 incubator.

  • Measure GFP fluorescence using a high-content imager or a fluorescence plate reader.

  • Determine the EC50 value, which is the concentration of the compound that reduces viral replication (fluorescence) by 50%.

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, is suitable for HTS of AChE inhibitors.[1][7][8]

Materials:

  • Human recombinant AChE

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Assay buffer (e.g., phosphate buffer, pH 8.0)

  • Compound stock solutions

  • 96-well, flat-bottom microplates

  • Absorbance plate reader (412 nm)

Procedure:

  • Add 25 µL of assay buffer to all wells of a 96-well plate.

  • Add 25 µL of the compound dilutions to the test wells.

  • Add 25 µL of AChE enzyme solution to all wells except the blank.

  • Incubate for 15 minutes at room temperature.

  • To initiate the reaction, add 25 µL of a solution containing both ATCI and DTNB.

  • Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes.

  • The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway Analysis

Pyrido[2,3-b]pyrazine analogs have been suggested to interact with key cellular signaling pathways, such as the PI3K/Akt and Wnt/β-catenin pathways, which are often dysregulated in cancer.

PI3K Signaling Pathway

The PI3K pathway is a critical regulator of cell growth, proliferation, and survival. Inhibition of PI3K is a major target for cancer therapy.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p110 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival inhibits apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound Pyrido[2,3-b]pyrazine Analog Compound->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrido[2,3-b]pyrazine analogs.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is linked to various cancers.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (Axin, APC, GSK3β) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasomal Degradation beta_catenin_off->Proteasome Wnt Wnt Ligand Frizzled Frizzled/LRP Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->Destruction_Complex Inhibition beta_catenin_on β-catenin (stabilized) TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Nuclear Translocation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Compound Pyrido[2,3-b]pyrazine Analog Compound->Destruction_Complex Modulation?

Caption: Potential modulation of the Wnt/β-catenin pathway by pyrido[2,3-b]pyrazine analogs.

References

2,3-Dimethylpyrido[2,3-b]pyrazine: Exploring its Potential as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

While direct applications of 2,3-Dimethylpyrido[2,3-b]pyrazine as a fluorescent probe are not extensively documented in current scientific literature, the broader family of pyrido[2,3-b]pyrazine derivatives has emerged as a versatile scaffold for the development of fluorescent materials with significant potential in sensing and bioimaging. This report outlines the current landscape of pyrido[2,3-b]pyrazine-based fluorescent materials and provides a generalized framework for how this compound could be investigated as a fluorescent probe.

Introduction to Pyrido[2,3-b]pyrazines in Fluorescence Applications

Pyrido[2,3-b]pyrazines are heterocyclic compounds that are structurally analogous to quinoxalines. Their inherent aromatic system and the presence of multiple nitrogen atoms make them electron-deficient, a key characteristic for designing fluorescent molecules, particularly those based on intramolecular charge transfer (ICT). By attaching electron-donating groups to the pyrido[2,3-b]pyrazine core, researchers have successfully created a range of fluorescent compounds with tunable emission colors, spanning from blue to red. These materials have shown promise in various applications, including organic light-emitting diodes (OLEDs) and electrochemical DNA sensing.[1][2]

Potential Applications and Mechanisms

Based on the properties of similar compounds, this compound could potentially be developed as a fluorescent probe for:

  • Metal Ion Detection: The nitrogen atoms in the pyrazine and pyridine rings can act as coordination sites for metal ions. The binding of a metal ion could alter the electronic properties of the molecule, leading to a change in its fluorescence intensity or wavelength (a "turn-on" or "turn-off" response).

  • pH Sensing: Protonation of the nitrogen atoms at different pH values can modulate the ICT process, resulting in pH-dependent fluorescence.

  • Bioimaging: With appropriate functionalization to enhance cell permeability and target specificity, it could be explored for live cell imaging.

The primary mechanism of sensing would likely involve the modulation of the ICT process upon interaction with the target analyte.

Experimental Protocols: A Generalized Approach

The following are generalized protocols for the synthesis and evaluation of this compound as a fluorescent probe. These are based on common practices for similar fluorescent dyes and would require optimization for this specific compound.

Synthesis of this compound

A common route for the synthesis of pyrido[2,3-b]pyrazine derivatives involves the condensation of a diamine with a dicarbonyl compound. For this compound, a potential synthetic pathway is the reaction of 2,3-diaminopyridine with 2,3-butanedione.

Protocol 1: Synthesis of this compound

Materials:

  • 2,3-Diaminopyridine

  • 2,3-Butanedione (Diacetyl)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Sodium Bicarbonate solution

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2,3-diaminopyridine in ethanol in a round-bottom flask.

  • Add an equimolar amount of 2,3-butanedione to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Evaluation of Fluorescent Properties

Protocol 2: Characterization of Photophysical Properties

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., ethanol, acetonitrile, DMSO)

  • Quartz cuvettes

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mM in DMSO).

  • Prepare a series of dilutions in the desired spectroscopic solvent to determine the optimal concentration for measurements (typically in the micromolar range).

  • Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λabs).

  • Record the fluorescence emission spectrum by exciting the sample at its λabs. Determine the maximum emission wavelength (λem).

  • Calculate the Stokes shift (the difference between λem and λabs).

  • Determine the fluorescence quantum yield using a standard reference dye (e.g., quinine sulfate in 0.1 M H₂SO₄).

Screening for Sensing Applications (Example: Metal Ion Detection)

Protocol 3: Selectivity and Sensitivity towards Metal Ions

Materials:

  • Stock solution of this compound

  • Stock solutions of various metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺) in a suitable solvent.

Procedure:

  • Selectivity Test:

    • To a solution of this compound, add a significant excess (e.g., 10 equivalents) of each metal ion from the prepared stock solutions.

    • Record the fluorescence emission spectrum after each addition.

    • Compare the fluorescence response to identify any selective interactions.

  • Titration Experiment (for a selected ion):

    • Prepare a series of solutions containing a fixed concentration of the probe and varying concentrations of the selected metal ion (from 0 to several equivalents).

    • Record the fluorescence emission spectrum for each solution.

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding stoichiometry and calculate the binding constant.

  • Determination of Detection Limit:

    • Based on the titration data, calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.

Data Presentation

Should experimental data become available, it should be summarized in clear, concise tables for easy comparison.

Table 1: Photophysical Properties of this compound in Different Solvents

Solventλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)
Ethanol
Acetonitrile
DMSO

Table 2: Fluorescence Response to Various Metal Ions

Metal IonFluorescence Change (I/I₀)
Na⁺
K⁺
Mg²⁺
...

Visualizations

The following diagrams illustrate the potential workflow and sensing mechanism.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Studies cluster_sensing Sensing Application Synthesis Synthesis of Probe Purification Purification Synthesis->Purification Characterization Structural Characterization Purification->Characterization UV_Vis UV-Vis Spectroscopy Characterization->UV_Vis Fluorescence Fluorescence Spectroscopy UV_Vis->Fluorescence Quantum_Yield Quantum Yield Determination Fluorescence->Quantum_Yield Selectivity Selectivity Screening Quantum_Yield->Selectivity Titration Titration with Analyte Selectivity->Titration LOD Limit of Detection Titration->LOD

Caption: General experimental workflow for developing a fluorescent probe.

sensing_mechanism Probe Probe (Fluorescent) Complex Probe-Analyte Complex (Altered Fluorescence) Probe->Complex + Analyte Analyte Analyte (e.g., Metal Ion) Complex->Probe - Analyte

Caption: A simplified "turn-on" or "turn-off" sensing mechanism.

Conclusion

While this compound has not yet been established as a fluorescent probe, its core structure is present in a class of compounds with demonstrated utility in fluorescence applications. The protocols and frameworks provided here offer a starting point for researchers interested in exploring its potential for sensing and imaging. Further research, including synthesis, photophysical characterization, and screening against various analytes, is necessary to fully elucidate its capabilities.

References

Application Notes and Protocols for Assays Utilizing 2,3-Dimethylpyrido[2,3-b]pyrazine and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for developing assays using 2,3-Dimethylpyrido[2,3-b]pyrazine and its structural analogs. The pyrido[2,3-b]pyrazine core is a versatile scaffold that has been explored for various therapeutic applications, including antiviral, antibacterial, and receptor antagonist activities.

Antiviral Activity Assays against Herpesviruses

Derivatives of the pyrido[2,3-b]pyrazine scaffold have demonstrated potent activity against several members of the Herpesviridae family, including Human Cytomegalovirus (HCMV), Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Epstein-Barr Virus (EBV). The primary mechanism of action for these compounds is the inhibition of the viral DNA polymerase.

Data Presentation: Antiviral Activity of Pyrido[2,3-b]pyrazine Derivatives

The following table summarizes the in vitro antiviral activity and cytotoxicity of selected pyrido[2,3-b]pyrazine derivatives.

Compound IDTarget VirusEC50 (µM)CC50 (µM)Therapeutic Index (CC50/EC50)
23 HCMV>120>120-
27 HCMV0.33>120>363
28 HCMV>120>120-
23 HSV-1>120>120-
27 HSV-1>120>120-
28 HSV-1>120>120-
23 HSV-2>120>120-
27 HSV-2>120>120-
28 HSV-2>120>120-
23 EBV>120>120-
27 EBV>120>120-
28 EBV>120>120-

EC50: 50% effective concentration for inhibiting viral replication. CC50: 50% cytotoxic concentration.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol describes a standard plaque reduction assay to determine the antiviral efficacy of test compounds against herpesviruses.

Materials:

  • Host cells permissive to the virus (e.g., human foreskin fibroblasts (HFF) for HCMV)

  • Complete growth medium (e.g., DMEM with 10% FBS, antibiotics)

  • Test compound stock solution (e.g., in DMSO)

  • Virus stock of known titer

  • Overlay medium (e.g., growth medium with 0.5% methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound derivatives) in growth medium. Include a no-drug control (vehicle only).

  • Infection: When cells are confluent, remove the growth medium. Infect the cells with the virus at a concentration that will produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: After the incubation period, remove the viral inoculum and wash the cells gently with PBS. Add the prepared dilutions of the test compound to the respective wells.

  • Overlay: Add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (e.g., 7-14 days for HCMV).

  • Staining: After the incubation period, remove the overlay medium and fix the cells with 10% formalin for at least 30 minutes. Remove the formalin and stain the cells with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the no-drug control. Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

antiviral_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed Host Cells infect_cells Infect Cell Monolayer seed_cells->infect_cells prep_compounds Prepare Compound Dilutions add_compounds Add Test Compounds prep_compounds->add_compounds prep_virus Prepare Virus Inoculum prep_virus->infect_cells infect_cells->add_compounds add_overlay Add Overlay Medium add_compounds->add_overlay incubate Incubate for Plaque Formation add_overlay->incubate stain_plaques Fix and Stain Plaques incubate->stain_plaques count_plaques Count Plaques stain_plaques->count_plaques calc_ec50 Calculate EC50 count_plaques->calc_ec50 antibacterial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_culture Prepare Bacterial Culture inoculate_plate Inoculate Plate with Bacteria prep_culture->inoculate_plate prep_dilutions Prepare Compound Dilutions in Plate prep_dilutions->inoculate_plate incubate_plate Incubate Plate inoculate_plate->incubate_plate read_plate Measure Optical Density (OD600) incubate_plate->read_plate determine_mic Determine MIC read_plate->determine_mic calculate_ec50 Calculate EC50 read_plate->calculate_ec50 enzyme_inhibition_pathway Enzyme Enzyme Product Product (Colorimetric Signal) Enzyme->Product Catalyzes Enzyme_Inhibitor Enzyme-Inhibitor Complex (Inactive) Enzyme->Enzyme_Inhibitor Substrate Substrate Substrate->Enzyme Inhibitor Pyrido[2,3-b]pyrazine Derivative (Inhibitor) Inhibitor->Enzyme Binds to Enzyme_Inhibitor->Product Reaction Blocked

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dimethylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2,3-Dimethylpyrido[2,3-b]pyrazine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the condensation of 2,3-diaminopyridine and diacetyl (butanedione).

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Poor Quality Starting Materials - 2,3-Diaminopyridine: Ensure high purity. Impurities from its synthesis can interfere with the reaction. Consider recrystallization or column chromatography if purity is questionable. - Diacetyl: Diacetyl is volatile and can degrade. Use fresh, high-purity diacetyl. Store it in a cool, dark place and handle it quickly.
Suboptimal Reaction Conditions - Solvent: The polarity of the solvent can significantly impact the reaction. Ethanol is commonly used. Other solvents like methanol, dichloromethane (DCM), or tetrahydrofuran (THF) can be trialed.[1] - Catalyst: The reaction can be performed with or without a catalyst. An acid catalyst like p-toluenesulfonic acid (p-TSA) can improve the reaction rate and yield.[1] Alternatively, a basic catalyst such as potassium hydroxide may be used, as seen in analogous pyrazine syntheses. - Temperature: The reaction temperature can range from 0°C to reflux. Low initial temperatures, especially during the addition of diacetyl, can help control the exothermic reaction, followed by heating to reflux to drive the reaction to completion. - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TTC). Reaction times can vary from a few hours to over 18 hours.
Inefficient Aromatization The initial condensation reaction forms a dihydropyrido[2,3-b]pyrazine intermediate, which then needs to be aromatized to the final product. - Oxidant: If the intermediate is isolated or the reaction stalls, an oxidizing agent may be required. In some pyrazine syntheses, air is bubbled through the reaction mixture to facilitate oxidative dehydrogenation.
Product Degradation Pyrido[2,3-b]pyrazines can be sensitive to prolonged exposure to strong acids or high temperatures. Minimize reaction time and use moderate temperatures once the reaction is initiated.

Issue 2: Difficulty in Product Purification

Potential Cause Recommended Solution
Presence of Side Products - Self-condensation of Diacetyl: This can occur, especially under basic conditions. Slow, controlled addition of diacetyl to the 2,3-diaminopyridine solution can minimize this. - Polymerization: Undesired polymerization can lead to a complex mixture. Maintaining appropriate stoichiometry and reaction conditions is crucial.
Ineffective Purification Method - Filtration & Recrystallization: If the product precipitates from the reaction mixture upon cooling, filtration followed by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can be effective.[1] - Liquid-Liquid Extraction: If the product is soluble in the reaction solvent, extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) after quenching the reaction is a standard procedure. - Column Chromatography: For complex mixtures or to achieve high purity, silica gel column chromatography is recommended. A solvent system of hexane and ethyl acetate is often effective for separating pyrazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The reaction is a condensation between the two amino groups of 2,3-diaminopyridine and the two carbonyl groups of diacetyl. This is followed by a cyclization and subsequent aromatization (often through oxidation) to form the stable pyrido[2,3-b]pyrazine ring system.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase, such as a mixture of petroleum ether and ethyl acetate (e.g., 70:30 v/v), to track the consumption of the starting materials and the formation of the product.[1]

Q3: What are the typical yields for this synthesis?

A3: Yields can vary significantly based on the reaction conditions and the scale of the synthesis. While specific data for this compound is not abundant in the provided literature, analogous syntheses of other pyrido[2,3-b]pyrazine derivatives report yields ranging from good to excellent (82-89%) under optimized conditions.[1]

Q4: Are there any safety precautions I should take when working with diacetyl?

A4: Yes, diacetyl is a volatile and flammable liquid with a strong odor. It should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

Q5: Can I use a different 1,2-dicarbonyl compound instead of diacetyl?

A5: Yes, using other 1,2-dicarbonyl compounds will result in different substituents at the 2 and 3 positions of the pyrido[2,3-b]pyrazine ring. This is a common strategy to generate a library of derivatives.

Quantitative Data Summary

The following table summarizes yields for the synthesis of various pyrido[2,3-b]pyrazine derivatives under different reaction conditions, providing a reference for optimizing the synthesis of this compound.

ReactantsCatalystSolventTime (h)Yield (%)Reference
4-methoxybenzaldehyde, 2-aminopyrazine, indane-1,3-dionep-TSA (20 mol%)Ethanol989[1]
Substituted aromatic aldehydes, 2-aminopyrazine, indane-1,3-dionep-TSA (20 mol%)Ethanol~882-89[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is a generalized procedure based on common practices for similar syntheses.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-diaminopyridine (1.0 eq) in ethanol.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add diacetyl (1.0 - 1.1 eq), dissolved in a small amount of ethanol, dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

    • If no precipitate forms, remove the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

    • Alternatively, purify the crude material by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Prepare Reactants: - 2,3-Diaminopyridine - Diacetyl - Solvent (e.g., Ethanol) dissolve Dissolve 2,3-Diaminopyridine in Ethanol prep_reactants->dissolve cool Cool to 0°C dissolve->cool add_diacetyl Add Diacetyl Dropwise cool->add_diacetyl reflux Heat to Reflux add_diacetyl->reflux monitor Monitor by TLC reflux->monitor cool_down Cool to Room Temperature monitor->cool_down isolate Isolate Crude Product (Filtration or Evaporation) cool_down->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low or No Yield check_sm Check Starting Material Purity start->check_sm sm_impure Impure check_sm->sm_impure Purity Issue? sm_pure Pure check_sm->sm_pure No Purity Issue purify_sm Purify Starting Materials sm_impure->purify_sm Yes check_conditions Review Reaction Conditions purify_sm->check_conditions sm_pure->check_conditions conditions_suboptimal Suboptimal check_conditions->conditions_suboptimal Conditions Issue? conditions_optimal Optimal check_conditions->conditions_optimal No Conditions Issue optimize Optimize: - Solvent - Catalyst - Temperature - Time conditions_suboptimal->optimize Yes success Improved Yield optimize->success check_workup Evaluate Work-up & Purification conditions_optimal->check_workup workup_loss Product Loss During Work-up? check_workup->workup_loss Problem? modify_workup Modify Purification Strategy workup_loss->modify_workup Yes workup_loss->success No modify_workup->success

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Technical Support Center: Synthesis of 2,3-Dimethylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dimethylpyrido[2,3-b]pyrazine.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and their mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis is typically achieved through a condensation reaction between 2,3-diaminopyridine and diacetyl (butane-2,3-dione). This reaction is a variation of the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. In this case, the vicinal diamine reacts with the diketone to form the pyrazine ring fused to the pyridine ring.

Q2: What are the most common side reactions I should be aware of?

The most common side reactions include:

  • Self-condensation of diacetyl: Diacetyl can undergo an aldol-type self-condensation, especially under basic conditions, to form various oligomeric byproducts.[1]

  • Incomplete condensation: The reaction may stop after the formation of a mono-imine intermediate, especially if the reaction conditions are not optimal for the second condensation and cyclization.

  • Polysubstitution or alternative cyclization: While less common, there is a possibility of side reactions involving the pyridine ring itself, though this typically requires harsher conditions.

  • Oxidation of starting material or product: The diaminopyridine starting material can be susceptible to oxidation, leading to colored impurities. The product itself could also be oxidized under certain conditions.

Q3: My final product is a dark, tarry substance instead of the expected solid. What could be the cause?

A dark, tarry product often indicates the presence of polymeric byproducts. This is a strong indicator of the self-condensation of diacetyl.[1] This side reaction is often promoted by excessively high temperatures or prolonged reaction times in the presence of a base. It is also possible that some degradation of the starting materials or product has occurred.

Q4: The yield of my reaction is consistently low. What are the potential reasons?

Low yield can be attributed to several factors:

  • Suboptimal reaction conditions: The temperature, solvent, and pH may not be ideal for the main condensation reaction, favoring side reactions instead.

  • Purity of starting materials: Impurities in the 2,3-diaminopyridine or diacetyl can interfere with the reaction.

  • Inefficient purification: The desired product might be lost during the workup and purification steps.

  • Incomplete reaction: The reaction may not have been allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

Q5: I am having difficulty purifying the final product. What are some effective purification strategies?

Purification of this compound can be challenging due to the potential for similarly polar byproducts. Common purification methods include:

  • Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system needs to be determined empirically, but ethanol or ethyl acetate/hexane mixtures are good starting points.[2]

  • Column chromatography: Silica gel chromatography can be used to separate the product from more polar or less polar impurities. The choice of eluent is critical and should be optimized using TLC.

  • Acid-base extraction: Since the product contains basic nitrogen atoms, an acid-base workup can help remove non-basic impurities. However, care must be taken as the starting diamine is also basic.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2,3-Diaminopyridine

  • Diacetyl (Butane-2,3-dione)

  • Ethanol (or another suitable solvent like acetic acid)

  • Glacial Acetic Acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-diaminopyridine in ethanol.

  • Add a stoichiometric equivalent of diacetyl to the solution. A slight excess of diacetyl can be used, but this may increase the likelihood of self-condensation.

  • If desired, add a catalytic amount of glacial acetic acid to facilitate the condensation. The reaction can often proceed without a catalyst, albeit more slowly.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • The crude product should then be purified by recrystallization or column chromatography.

Table 1: Reaction Condition Optimization Parameters

ParameterCondition 1 (Mild)Condition 2 (Acid Catalyzed)Potential Impact on Side Reactions
Solvent EthanolEthanol/Acetic AcidAcetic acid can accelerate the desired reaction but may also promote side reactions if not controlled.
Temperature Reflux (approx. 78 °C)RefluxHigher temperatures can increase the rate of diacetyl self-condensation.
Catalyst NoneGlacial Acetic AcidThe acid catalyzes the imine formation, potentially reducing reaction time and favoring the desired product.
Reaction Time 4-8 hours2-4 hoursProlonged reaction times can lead to byproduct formation.

Visualizing Reaction Pathways and Troubleshooting

Main Reaction Pathway

main_reaction 2,3-Diaminopyridine 2,3-Diaminopyridine Intermediate Diimine Intermediate 2,3-Diaminopyridine->Intermediate + Diacetyl Diacetyl Diacetyl Product This compound Intermediate->Product Cyclization - H2O

Caption: Main synthesis pathway for this compound.

Potential Side Reactions

side_reactions cluster_main Main Reaction cluster_side1 Side Reaction 1: Diacetyl Self-Condensation cluster_side2 Side Reaction 2: Incomplete Condensation 2,3-Diaminopyridine 2,3-Diaminopyridine Product Desired Product 2,3-Diaminopyridine->Product + Diacetyl Diacetyl_main Diacetyl Diacetyl_side1 Diacetyl Aldol_Adduct Aldol Adduct Diacetyl_side1->Aldol_Adduct Base/Heat Polymeric_Byproducts Polymeric Byproducts Aldol_Adduct->Polymeric_Byproducts 2,3-Diaminopyridine_side2 2,3-Diaminopyridine Mono_imine Mono-imine Intermediate 2,3-Diaminopyridine_side2->Mono_imine + Diacetyl Diacetyl_side2 Diacetyl

Caption: Common side reactions in the synthesis.

Troubleshooting Workflow

troubleshooting_workflow Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product (e.g., tarry) Start->Impure_Product Check_Conditions Check Reaction Conditions (Temp, Time, Catalyst) Low_Yield->Check_Conditions Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Optimize_Purification Optimize Purification (Recrystallization, Chromatography) Low_Yield->Optimize_Purification Impure_Product->Optimize_Purification Reduce_Temp_Time Reduce Temperature/Time Impure_Product->Reduce_Temp_Time Monitor_TLC Monitor by TLC Check_Conditions->Monitor_TLC Solution Improved Synthesis Check_Purity->Solution Optimize_Purification->Solution Reduce_Temp_Time->Solution Monitor_TLC->Solution

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Pyridopyrazine Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyridopyrazine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of pyridopyrazine derivatives.

Q1: My reaction yield is consistently low. What are the key parameters I should investigate to improve it?

A1: Low yields in pyridopyrazine synthesis can often be attributed to suboptimal reaction conditions. A systematic optimization of parameters is crucial. Key factors to consider include the choice of catalyst, solvent, reaction temperature, and reaction time.

For instance, in a three-component synthesis of pyrido[2,3-b]pyrazine derivatives, the choice of solvent and the presence of a catalyst were shown to be critical.[1][2] The reaction of 4-methoxybenzaldehyde, 2-aminopyrazine, and indane-1,3-dione demonstrated significantly improved yields when a catalyst was used in an appropriate solvent.[1][2]

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the optimization of the reaction between 4-methoxybenzaldehyde, 2-aminopyrazine, and indane-1,3-dione to yield a specific pyrido[2,3-b]pyrazine derivative.[1][2]

EntrySolventCatalyst (mol%)Time (h)Yield (%)
1H₂O-12No Reaction
2DCM-1225
3THF-1230
4CH₃CN-1245
5DMF-1255
6Ethanol-1260
7Ethanolp-TSA (10)1075
8Ethanol p-TSA (20) 9 89
9Ethanolp-TSA (30)989

p-TSA = para-Toluenesulfonic acid

As the table indicates, ethanol was found to be the optimal solvent, and the use of 20 mol% of p-TSA as a catalyst provided the highest yield in the shortest time.[1][2] Therefore, we recommend a similar optimization strategy for your specific reaction.

Q2: I am observing the formation of multiple products, indicating a lack of regioselectivity. How can I control the regioselectivity of my reaction?

A2: Regioselectivity is a common challenge in the synthesis of substituted pyridopyrazines, particularly when using unsymmetrical starting materials. The choice of reactants and catalysts can significantly influence the outcome.

For the synthesis of 2-aryl-pyrido[2,3-b]pyrazines, it has been demonstrated that the reaction between 2,3-diaminopyridine and arylglyoxals can proceed with high regioselectivity.[3] It is proposed that the more nucleophilic amino group at the 3-position of 2,3-diaminopyridine preferentially attacks the formyl group of the arylglyoxal.[3] Subsequent condensation of the second amino group with the keto group leads to the desired product.

To enhance regioselectivity, consider the following:

  • Substituent Effects: Analyze the electronic and steric effects of the substituents on your diaminopyridine and dicarbonyl compound.

  • Catalyst Choice: Certain catalysts may favor the formation of one regioisomer over another. Experiment with different Brønsted or Lewis acid catalysts.

  • Protecting Groups: In some cases, temporarily protecting one of the amino groups on the diaminopyridine can direct the reaction to the desired position.

Q3: The reaction is sluggish and requires very long reaction times. Are there any methods to accelerate the reaction?

A3: Microwave-assisted synthesis is a powerful technique to significantly reduce reaction times and often improve yields.[4][5][6][7] For example, a one-pot Bohlmann-Rahtz pyridine synthesis conducted under microwave irradiation at 170°C showed superior yields in just 10-20 minutes compared to conventional heating methods.[4] The use of polar solvents like DMSO can further enhance the efficiency of microwave-assisted reactions.[4]

Consider exploring microwave-assisted protocols for your pyridopyrazine synthesis. This can be particularly beneficial for multi-component reactions and for building libraries of compounds.

Q4: My starting materials are not fully consumed, even after extended reaction times. What could be the issue?

A4: Incomplete conversion can be due to several factors:

  • Purity of Reactants: Ensure your starting materials, particularly the diaminopyridine and dicarbonyl compounds, are of high purity. Impurities can inhibit the reaction.

  • Stoichiometry: Carefully check the molar ratios of your reactants. A slight excess of one reactant may sometimes be necessary to drive the reaction to completion.

  • Catalyst Deactivation: If you are using a catalyst, it may be deactivating over time. Consider adding the catalyst in portions or using a more robust catalyst.

  • Reversibility: Some condensation reactions are reversible. Ensure that the removal of byproducts, such as water, is efficient, for example by using a Dean-Stark apparatus or a drying agent.

Frequently Asked Questions (FAQs)

Q1: What is a general and reliable method for the synthesis of pyrido[2,3-b]pyrazines?

A1: A widely used and effective method is the condensation of 2,3-diaminopyridine with a 1,2-dicarbonyl compound. This reaction can be catalyzed by acids and is often performed in a suitable solvent like ethanol. A specific protocol for a multi-component synthesis is provided in the "Experimental Protocols" section below.

Q2: Are there any "green" or environmentally friendly methods for pyridopyrazine synthesis?

A2: Yes, several green chemistry approaches have been developed. These include:

  • Microwave-assisted synthesis: This method often reduces the need for harsh solvents and significantly lowers energy consumption due to shorter reaction times.[4][5][6][7]

  • Solvent-free reactions: Some protocols have been developed that proceed efficiently without a solvent, reducing waste.[4]

  • Use of eco-friendly catalysts: Catalysts like silica gel have been shown to be effective and environmentally benign promoters for certain reactions.[6]

Q3: How can I purify my synthesized pyridopyrazine derivatives?

A3: Purification is typically achieved through standard laboratory techniques.

  • Recrystallization: This is a common method for obtaining highly pure solid products. The choice of solvent for recrystallization is crucial and may require some experimentation. Ethyl acetate is a commonly used solvent for recrystallizing pyridopyrazine derivatives.[1][2]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a versatile technique. The eluent system will depend on the polarity of your compound and any impurities.

  • Filtration and Washing: After the reaction, the crude product can often be isolated by filtration and washing with appropriate solvents to remove unreacted starting materials and soluble byproducts.[1][2]

Experimental Protocols

Protocol 1: Three-Component Synthesis of a Pyrido[2,3-b]pyrazine Derivative[1][2]

This protocol describes the synthesis of a substituted pyrido[2,3-b]pyrazine via a one-pot, three-component reaction.

Materials:

  • Substituted aromatic aldehyde (0.684 mmol)

  • 1,3-Indanedione (0.1 g, 0.684 mmol)

  • 2-Aminopyrazine (0.684 mmol)

  • para-Toluenesulfonic acid (p-TSA) (0.137 mmol, 20 mol%)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde, 1,3-indanedione, 2-aminopyrazine, and p-TSA in ethanol.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) using a solvent system of 70% petroleum ether and 30% ethyl acetate.

  • After approximately 9 hours of reflux, or upon completion as indicated by TLC, allow the reaction mixture to cool to room temperature.

  • Yellowish solid precipitates of the pyrazine derivative will form.

  • Collect the solid product by filtration.

  • Wash the collected solid with water and then with cold ethanol.

  • Recrystallize the crude product from ethyl acetate to obtain the pure pyrido[2,3-b]pyrazine derivative.

  • Dry the final product under vacuum overnight at room temperature.

Protocol 2: Microwave-Assisted Synthesis of Pyridines[4]

This protocol outlines a general procedure for a one-pot Bohlmann-Rahtz pyridine synthesis using microwave irradiation. While for pyridines, the principles can be adapted for pyridopyrazine synthesis.

Materials:

  • Ethyl β-aminocrotonate

  • Alkynone

  • Dimethyl sulfoxide (DMSO) (optional, as a solvent)

  • Acetic acid or ZnBr₂ (optional, as a catalyst)

Procedure:

  • In a microwave-safe reaction vessel, combine ethyl β-aminocrotonate and the alkynone.

  • If desired, add a polar solvent such as DMSO and/or a catalyst like acetic acid or ZnBr₂.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 170°C for 10-20 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Isolate and purify the product using standard techniques such as extraction and column chromatography.

Visualizations

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_product Final Product Reactants 1. Combine Starting Materials: - Diaminopyridine - Dicarbonyl Compound - Catalyst (e.g., p-TSA) - Solvent (e.g., Ethanol) Reaction 2. Heat to Reflux (or Microwave Irradiation) Reactants->Reaction TLC 3. Monitor Progress by TLC Reaction->TLC Cooling 4. Cool to Room Temperature TLC->Cooling Reaction Complete Filtration 5. Filter Precipitate Cooling->Filtration Washing 6. Wash with Solvents Filtration->Washing Purification 7. Recrystallize or Column Chromatography Washing->Purification Product 8. Pure Pyridopyrazine Purification->Product Troubleshooting_Workflow Start Problem Encountered LowYield Low Yield? Start->LowYield RegioIssue Regioselectivity Issue? LowYield->RegioIssue No Optimize Optimize: - Catalyst - Solvent - Temperature - Time LowYield->Optimize Yes SlowReaction Slow Reaction? RegioIssue->SlowReaction No ControlRegio Control Regioselectivity: - Analyze Substituent Effects - Vary Catalyst - Use Protecting Groups RegioIssue->ControlRegio Yes IncompleteReaction Incomplete Reaction? SlowReaction->IncompleteReaction No UseMicrowave Consider Microwave Synthesis SlowReaction->UseMicrowave Yes CheckReactants Check: - Reactant Purity - Stoichiometry IncompleteReaction->CheckReactants Yes End Problem Resolved IncompleteReaction->End No / Other Issue Optimize->End CheckCatalyst Check: - Catalyst Activity - Water Removal CheckReactants->CheckCatalyst UseMicrowave->End ControlRegio->End CheckCatalyst->End

References

Technical Support Center: Stability of 2,3-Dimethylpyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2,3-Dimethylpyrido[2,3-b]pyrazine derivatives. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common stability issues encountered during the handling, storage, and experimental use of this compound derivatives.

General Handling and Storage

  • Question: What are the recommended general storage conditions for this compound derivatives?

    • Answer: As a general guideline, these derivatives should be stored in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) in a tightly sealed container is recommended to minimize degradation. It is also advisable to re-test the purity of the compound after 12 months of storage.

  • Question: My this compound derivative has changed color upon storage. What could be the reason?

    • Answer: A change in color often indicates chemical degradation. This could be due to exposure to light, air (oxidation), or moisture. It is crucial to re-analyze the compound's purity using a suitable analytical method, such as HPLC, to determine the extent of degradation and identify any impurities.

Stability in Solution

  • Question: I am observing a rapid decrease in the concentration of my this compound derivative in an aqueous solution. What could be the cause?

    • Answer: Pyrido[2,3-b]pyrazine derivatives can be susceptible to hydrolysis, especially under acidic or basic conditions. The rate of hydrolysis is pH-dependent. It is recommended to use buffered solutions and determine the compound's stability profile across a range of pH values relevant to your experiments. Storing aqueous solutions for extended periods should be avoided unless stability has been confirmed.

  • Question: My compound appears to be degrading in my cell culture medium. What are the potential reasons?

    • Answer: Degradation in cell culture media can be complex. Potential causes include:

      • Hydrolysis: The pH of the medium (typically ~7.4) can contribute to hydrolytic degradation over time.

      • Oxidation: Components in the medium or the presence of oxygen can lead to oxidative degradation. The pyrazine ring system can be susceptible to oxidation.

      • Enzymatic Degradation: Cellular enzymes present in the culture could be metabolizing the compound.

      • Photodegradation: Exposure to light during incubation or handling can cause degradation. It is advisable to minimize light exposure.

Photostability

  • Question: Are this compound derivatives sensitive to light?

    • Answer: Yes, compounds with aromatic heterocyclic ring systems are often susceptible to photodegradation. Exposure to UV or even ambient light can lead to the formation of degradation products. It is crucial to handle these compounds in low-light conditions and store them in amber vials or containers wrapped in aluminum foil.

  • Question: I suspect photodegradation of my compound during an experiment. How can I confirm this?

    • Answer: To confirm photodegradation, you can perform a comparative experiment. Prepare two sets of your experimental samples. Expose one set to your normal laboratory light conditions and keep the other set protected from light (e.g., wrapped in foil). Analyze the purity of both sets at different time points. A significant difference in purity between the two sets would indicate photosensitivity.

Oxidative Stability

  • Question: How stable are this compound derivatives to oxidation?

    • Answer: The pyrazine ring is generally considered electron-deficient, which can make it susceptible to oxidative attack. The nitrogen atoms in the pyrazine ring can be oxidized, potentially forming N-oxides. The presence of electron-donating methyl groups may also influence the susceptibility to oxidation. It is advisable to avoid strong oxidizing agents and to store solutions under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern.

  • Question: I am using hydrogen peroxide in my experimental system and my this compound derivative is rapidly degrading. What is the likely degradation pathway?

    • Answer: Hydrogen peroxide is a strong oxidizing agent. The degradation is likely due to the oxidation of the pyrazine ring nitrogens to form N-oxides. Further oxidation could potentially lead to ring-opening products.

Quantitative Data Summary

While specific quantitative stability data for a broad range of this compound derivatives is not extensively available in the public domain, the following table provides a template for organizing and comparing stability data obtained from forced degradation studies. Researchers are encouraged to generate such data for their specific derivatives.

Stress ConditionParameterTypical Range/ValueAnalytical Method
Hydrolysis Half-life (t½) at pH 3(To be determined)HPLC-UV/MS
Half-life (t½) at pH 7(To be determined)HPLC-UV/MS
Half-life (t½) at pH 9(To be determined)HPLC-UV/MS
Oxidation % Degradation (3% H₂O₂, 24h)(To be determined)HPLC-UV/MS
Photostability % Degradation (ICH Q1B)(To be determined)HPLC-UV/MS
Thermal % Degradation (60°C, 7 days)(To be determined)HPLC-UV/MS

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound derivatives, based on ICH guidelines for forced degradation studies.

1. Protocol for Hydrolytic Stability Assessment

  • Objective: To determine the rate and extent of degradation of the derivative under acidic, neutral, and basic conditions.

  • Materials:

    • This compound derivative

    • Hydrochloric acid (0.1 M)

    • Sodium hydroxide (0.1 M)

    • Phosphate buffer (pH 7.0)

    • HPLC grade water, acetonitrile, and methanol

    • Volumetric flasks, pipettes, and autosampler vials

  • Procedure:

    • Prepare a stock solution of the derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • For each condition (0.1 M HCl, pH 7.0 buffer, 0.1 M NaOH), add a known volume of the stock solution to a volumetric flask and dilute with the respective medium to a final concentration of 100 µg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 40 °C).

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

    • Calculate the percentage of the remaining derivative and identify any major degradation products.

2. Protocol for Oxidative Stability Assessment

  • Objective: To evaluate the susceptibility of the derivative to oxidative degradation.

  • Materials:

    • This compound derivative

    • Hydrogen peroxide (3% v/v)

    • HPLC grade water and methanol/acetonitrile

  • Procedure:

    • Prepare a stock solution of the derivative (1 mg/mL).

    • Add a known volume of the stock solution to a volumetric flask and dilute with a mixture of the solvent and 3% hydrogen peroxide to a final concentration of 100 µg/mL.

    • Incubate the solution at room temperature, protected from light.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

    • Analyze the samples by a validated stability-indicating HPLC method.

    • Calculate the percentage of the remaining derivative and identify any major degradation products, such as potential N-oxides.

3. Protocol for Photostability Assessment

  • Objective: To determine the impact of light exposure on the stability of the derivative.

  • Materials:

    • This compound derivative

    • Suitable solvent (e.g., methanol or acetonitrile)

    • Quartz or photostable transparent containers

    • Aluminum foil

    • A calibrated photostability chamber compliant with ICH Q1B guidelines.

  • Procedure:

    • Prepare a solution of the derivative at a known concentration (e.g., 100 µg/mL).

    • Place the solution in transparent containers. Prepare a control sample by wrapping an identical container in aluminum foil.

    • Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • After the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method.

    • Compare the chromatograms to assess the extent of photodegradation and identify any photoproducts.

Visualizations

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound derivatives under common stress conditions.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photodegradation Hydrolysis_Start This compound Derivative Hydrolysis_Product Potential Ring-Opened Products Hydrolysis_Start->Hydrolysis_Product Acid/Base Catalysis Oxidation_Start This compound Derivative N_Oxide N-Oxide Derivatives Oxidation_Start->N_Oxide H₂O₂ Ring_Opened_Oxidation Further Oxidized/Ring-Opened Products N_Oxide->Ring_Opened_Oxidation Excess Oxidant Photo_Start This compound Derivative Photo_Products Various Photoproducts (e.g., rearranged isomers, dimers) Photo_Start->Photo_Products UV/Visible Light

Potential degradation pathways for the derivatives.

Experimental Workflow for Stability Testing

This diagram outlines a logical workflow for conducting forced degradation studies.

G Start Prepare Stock Solution of Derivative Stress_Conditions Expose to Stress Conditions (Hydrolysis, Oxidation, Photolysis, Thermal) Start->Stress_Conditions Sampling Sample at Time Points Stress_Conditions->Sampling Analysis Analyze by Stability-Indicating HPLC-UV/MS Sampling->Analysis Data_Evaluation Evaluate Data: - % Degradation - Identify Degradants - Determine Kinetics Analysis->Data_Evaluation Conclusion Establish Stability Profile Data_Evaluation->Conclusion

Workflow for conducting forced degradation studies.

Logical Relationship for Troubleshooting Stability Issues

This diagram provides a decision-making framework for troubleshooting observed instability.

G Instability Instability Observed (e.g., Purity Decrease, Color Change) Check_Storage Review Storage Conditions (Temp, Light, Moisture) Instability->Check_Storage Check_Solution Evaluate Solution Conditions (pH, Solvent, Oxygen) Instability->Check_Solution Forced_Degradation Perform Forced Degradation Studies Check_Storage->Forced_Degradation Check_Solution->Forced_Degradation Identify_Pathway Identify Degradation Pathway (Hydrolysis, Oxidation, etc.) Forced_Degradation->Identify_Pathway Mitigation Implement Mitigation Strategy (e.g., Adjust pH, Protect from Light, Inert Atmosphere) Identify_Pathway->Mitigation

Technical Support Center: Scale-Up Synthesis of 2,3-Dimethylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for the scale-up synthesis of 2,3-Dimethylpyrido[2,3-b]pyrazine, a key intermediate in pharmaceutical development. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to address common challenges encountered during laboratory and pilot-plant scale production.

Troubleshooting Guide

Researchers may encounter several issues during the scale-up synthesis of this compound. This guide provides a structured approach to identifying and resolving these common problems.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Impure starting materials. - Side reactions or byproduct formation.- Monitor reaction progress using TLC or HPLC. - Optimize temperature; the condensation is often exothermic and may require initial cooling followed by heating to drive to completion. - Ensure the purity of 2,3-diaminopyridine and diacetyl. - Control stoichiometry carefully; use of a slight excess of diacetyl may be considered, but can lead to impurities.
Product Discoloration (Darkening) - Oxidation of 2,3-diaminopyridine. - Overheating during reaction or workup. - Presence of metallic impurities.- Handle 2,3-diaminopyridine under an inert atmosphere (e.g., nitrogen or argon). - Maintain strict temperature control throughout the process. - Use high-purity, metal-free solvents and reagents.
Difficult Purification - Presence of polar byproducts. - Co-crystallization of impurities with the product. - Tarry consistency of the crude product.- Consider a pre-purification step such as a solvent wash to remove highly polar or non-polar impurities. - Optimize the recrystallization solvent system; a mixture of solvents may be necessary to achieve good separation. - Column chromatography may be required for high-purity material, though this can be challenging at scale.
Poor Solubility of Crude Product - Formation of polymeric byproducts. - Incorrect pH during workup.- Ensure efficient stirring to prevent localized high concentrations of reagents. - Adjust the pH of the aqueous phase during extraction to ensure the product is in its free base form.
Exothermic Reaction Runaway - Poor heat transfer in a large reactor. - Too rapid addition of reagents.- Ensure the reactor has adequate cooling capacity. - Add diacetyl to the solution of 2,3-diaminopyridine slowly and in a controlled manner, monitoring the internal temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and straightforward method is the condensation reaction between 2,3-diaminopyridine and diacetyl (2,3-butanedione). This reaction is typically carried out in a suitable solvent, often with mild heating.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

The critical parameters to control are:

  • Temperature: The reaction can be exothermic. Proper temperature control is crucial to prevent side reactions and ensure safety.

  • Rate of Addition: Slow, controlled addition of diacetyl to the 2,3-diaminopyridine solution is recommended to manage the exotherm.

  • Stoichiometry: Precise control of the molar ratio of reactants is important to maximize yield and minimize byproducts.

  • Mixing: Efficient agitation is necessary to ensure homogeneity and good heat transfer, especially in larger reactors.

  • Atmosphere: Due to the sensitivity of 2,3-diaminopyridine to oxidation, conducting the reaction under an inert atmosphere is advisable.

Q3: What are the potential byproducts in this synthesis?

Potential byproducts can arise from self-condensation of diacetyl, oxidation of the starting material, or incomplete reaction. The formation of regioisomers is generally not an issue in this specific synthesis due to the symmetry of diacetyl.

Q4: What is the recommended method for purifying the crude product at a larger scale?

For larger quantities, recrystallization is the preferred method of purification. A suitable solvent or solvent system must be identified to provide good recovery of the pure product while leaving impurities in the mother liquor. Common solvents for recrystallization of similar heterocyclic compounds include ethanol, isopropanol, or mixtures containing ethyl acetate.[1]

Q5: What are the key safety precautions when handling the reagents for this synthesis?

  • 2,3-Diaminopyridine: This compound is harmful if swallowed and causes skin and serious eye irritation.[2] It is important to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Handle in a well-ventilated area or a fume hood.[3]

  • Diacetyl: This compound is a flammable liquid and vapor and can cause eye, skin, and respiratory tract irritation. Inhalation of high concentrations of diacetyl has been linked to severe respiratory disease.[4] Therefore, it is crucial to handle it in a well-ventilated area, preferably a fume hood, and to wear appropriate PPE.[4]

  • General Precautions: Ensure that an emergency eyewash station and safety shower are readily accessible.[5]

Experimental Protocol: Scale-Up Synthesis of this compound

This protocol is a general guideline for a laboratory-scale synthesis and should be adapted and optimized for specific equipment and scale-up objectives.

Materials and Equipment:

Reagent/Equipment Specification
2,3-Diaminopyridine>98% purity
Diacetyl (2,3-Butanedione)>97% purity
EthanolAnhydrous
Activated CarbonDecolorizing grade
Reaction VesselJacketed glass reactor with overhead stirrer, condenser, and addition funnel
Filtration EquipmentBuchner funnel and filter flask
Drying EquipmentVacuum oven

Procedure:

  • Reaction Setup:

    • Charge the reaction vessel with 2,3-diaminopyridine (1.0 equivalent).

    • Add ethanol (approximately 5-10 volumes relative to the 2,3-diaminopyridine).

    • Begin stirring and purge the vessel with an inert gas (e.g., nitrogen).

  • Reagent Addition:

    • Dissolve diacetyl (1.0 - 1.05 equivalents) in a minimal amount of ethanol.

    • Slowly add the diacetyl solution to the stirred solution of 2,3-diaminopyridine over a period of 1-2 hours, while maintaining the internal temperature between 20-30 °C. An initial exotherm may be observed, which should be controlled with cooling.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The product may begin to crystallize out of the solution. Further cooling to 0-5 °C can enhance precipitation.

    • Collect the solid product by filtration and wash the filter cake with cold ethanol.

  • Purification (Recrystallization):

    • Transfer the crude product to a clean vessel.

    • Add a suitable amount of ethanol and heat to reflux until the solid is completely dissolved.

    • If the solution is colored, a small amount of activated carbon can be added, and the mixture is refluxed for a short period before being filtered hot to remove the carbon.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up and Purification charge_reagents Charge 2,3-Diaminopyridine and Ethanol add_diacetyl Controlled Addition of Diacetyl Solution charge_reagents->add_diacetyl Stir under N2 reflux Heat to Reflux (2-4 hours) add_diacetyl->reflux Monitor Temperature cool_reaction Cool to Room Temperature reflux->cool_reaction crystallize Cool to 0-5 °C cool_reaction->crystallize filter_crude Filter Crude Product crystallize->filter_crude recrystallize Recrystallize from Ethanol filter_crude->recrystallize filter_pure Filter Pure Product recrystallize->filter_pure dry Dry under Vacuum filter_pure->dry final_product Pure this compound dry->final_product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Impure Product incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions impure_reagents Impure Reagents start->impure_reagents poor_workup Inefficient Workup/ Purification start->poor_workup optimize_time_temp Increase Reaction Time/ Optimize Temperature incomplete_reaction->optimize_time_temp control_conditions Control Stoichiometry and Temperature side_reactions->control_conditions check_reagents Verify Reagent Purity impure_reagents->check_reagents optimize_purification Optimize Recrystallization Solvent poor_workup->optimize_purification

References

Technical Support Center: 2,3-Dimethylpyrido[2,3-b]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation of 2,3-Dimethylpyrido[2,3-b]pyrazine. Our aim is to help you minimize impurities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and straightforward method is the cyclocondensation of 2,3-diaminopyridine with 2,3-butanedione (also known as diacetyl). This reaction is typically carried out in a suitable solvent, often with mild heating.

Q2: What are the primary impurities I should be aware of in this synthesis?

A2: The main impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual 2,3-diaminopyridine and 2,3-butanedione.

  • Starting Material Degradation Products: Oxidation of 2,3-diaminopyridine can lead to colored impurities.

  • Side-Reaction Products: Self-condensation of 2,3-butanedione can occur, and incomplete reaction can result in mono-condensation products.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction.[1] A suitable mobile phase, such as a mixture of petroleum ether and ethyl acetate (e.g., 70:30 v/v), can be used to separate the product from the starting materials.[1] The spots can be visualized under UV light (254 nm and 366 nm).[1]

Q4: What is the best way to purify the final product?

A4: Recrystallization is a highly effective method for purifying this compound.[1] Suitable solvents for recrystallization include ethanol or ethyl acetate.[1] If significant impurities are present, column chromatography using silica gel may be necessary before recrystallization.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Product Incomplete reaction.- Ensure stoichiometric amounts of reactants. An excess of the more volatile 2,3-butanedione may be beneficial.- Increase reaction time and/or temperature moderately.- Check the purity of starting materials.
Product loss during workup or purification.- Optimize extraction and recrystallization procedures to minimize loss.- Ensure the pH is appropriate during aqueous washes to prevent the product from dissolving.
Product is Darkly Colored (Brown/Black) Oxidation of 2,3-diaminopyridine.- Use high-purity, colorless 2,3-diaminopyridine.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
Self-condensation of 2,3-butanedione leading to colored polymers.- Add 2,3-butanedione slowly to the reaction mixture.- Maintain a moderate reaction temperature to avoid excessive side reactions.
Presence of Multiple Spots on TLC (Besides Product and Starting Materials) Formation of mono-condensation intermediate.- Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature.
Self-condensation of 2,3-butanedione.- Use a milder catalyst or no catalyst if the reaction proceeds without it.- Control the reaction temperature carefully.
Difficulty in Isolating the Product Product is soluble in the reaction solvent at room temperature.- Cool the reaction mixture in an ice bath to induce precipitation.- If precipitation does not occur, carefully remove the solvent under reduced pressure and proceed with purification.
Formation of an oil instead of a solid.- Try triturating the oil with a non-polar solvent like hexane to induce solidification.- If solidification fails, purify the oil using column chromatography.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline for the cyclocondensation reaction.

Materials:

  • 2,3-Diaminopyridine

  • 2,3-Butanedione (Diacetyl)

  • Ethanol (or another suitable solvent like methanol)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-diaminopyridine in ethanol.

  • Slowly add a stoichiometric amount of 2,3-butanedione to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Further purify the crude product by recrystallization from ethanol or ethyl acetate.[1]

Recrystallization of this compound

Materials:

  • Crude this compound

  • Ethanol or Ethyl Acetate

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper and funnel

  • Ice bath

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (ethanol or ethyl acetate).

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the clear solution to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.

  • Collect the purified crystals by filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

Quantitative Data Summary

ParameterValue/ConditionReference
Typical Yield 82-89% (for related pyridopyrazine derivatives)[1]
Reaction Time 8-9 hours (for related pyridopyrazine derivatives)[1]
Catalyst p-Toluenesulfonic acid (p-TSA), 20 mol% (for related pyridopyrazine derivatives)[1]
Solvent Ethanol[1]
TLC Mobile Phase 70% Petroleum Ether / 30% Ethyl Acetate[1]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 2,3-Diaminopyridine in Ethanol B Add 2,3-Butanedione A->B C Reflux Reaction Mixture B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Filter Crude Product G Recrystallize from Ethanol/Ethyl Acetate F->G H Dry Final Product G->H

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree for Impurity Issues

troubleshooting_tree cluster_identification Impurity Identification cluster_solutions Potential Solutions start Impurity Detected in Product unreacted_sm Unreacted Starting Materials? start->unreacted_sm colored_impurities Dark Colored Product? start->colored_impurities extra_spots Extra Spots on TLC? start->extra_spots sol_sm Increase reaction time/temp. Check stoichiometry. unreacted_sm->sol_sm sol_color Use pure starting materials. Run under inert atmosphere. colored_impurities->sol_color sol_spots Ensure complete reaction. Optimize temperature. extra_spots->sol_spots

Caption: Decision tree for troubleshooting common impurity issues.

References

Technical Support Center: Enhancing the Solubility of 2,3-Dimethylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,3-Dimethylpyrido[2,3-b]pyrazine. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing challenges with the solubility of this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in aqueous buffer for my biological assay. What should I do first?

A1: Poor aqueous solubility is a common challenge for many heterocyclic compounds. The first step is to systematically try a series of proven solubilization strategies. We recommend starting with the use of co-solvents, as this is often the quickest and most straightforward approach for preparing stock solutions for in vitro screening. If that fails or is unsuitable for your experimental system, other methods like pH adjustment or the use of complexation agents can be explored.

The following workflow provides a general decision-making process for addressing solubility issues.

G cluster_start Initial Problem cluster_methods Solubilization Strategies cluster_checks Verification & Troubleshooting cluster_end Outcome start Compound shows poor aqueous solubility cosolvent Try Co-solvent (e.g., DMSO, Ethanol) start->cosolvent Start here check_precipitate Does it precipitate upon dilution? cosolvent->check_precipitate ph_adjust pH Adjustment success Soluble stock prepared. Proceed with assay (with vehicle control). ph_adjust->success complex Use Complexation Agents (Cyclodextrins, Surfactants) complex->success check_ionizable Is the compound ionizable? check_ionizable->ph_adjust Yes check_solvent_compat Is organic solvent incompatible with assay? check_ionizable->check_solvent_compat No check_precipitate->check_ionizable Yes, 'crashes out' check_precipitate->success No check_solvent_compat->ph_adjust No, but co-solvent failed check_solvent_compat->complex Yes

Diagram 1: Troubleshooting workflow for poor compound solubility.

Q2: How do I properly use a co-solvent system, and what are the potential issues?

A2: Co-solvents are water-miscible organic solvents used to dissolve poorly soluble compounds.[1] Dimethyl sulfoxide (DMSO) is the most common choice for initial experiments due to its high solubilizing power for a wide range of molecules.[2]

Potential Issues:

  • Cytotoxicity: At high concentrations, organic solvents can be toxic to cells.[3] It is crucial to determine the tolerance of your specific cell line to the chosen solvent. Typically, the final concentration of DMSO in cell-based assays is kept below 0.5% (v/v).[4]

  • Compound Precipitation: The compound may dissolve in 100% co-solvent but "crash out" or precipitate when diluted into your aqueous assay buffer.

  • Assay Interference: The solvent itself may interfere with the biological assay. Therefore, a "vehicle control" (assay buffer + same concentration of co-solvent, without the compound) is mandatory in all experiments.

Co-solvent Common Use Typical Max Concentration in Cell Assays (v/v) Notes
DMSO Primary choice for stock solutions0.1% - 0.5%Potent solvent, but can have biological effects.[2][4]
Ethanol Secondary choice, good for some compounds0.1% - 1.0%Can cause protein denaturation at higher concentrations.
PEG 400 Used in formulations, especially for in vivo studies1% - 5%Generally low toxicity.
Propylene Glycol Alternative to PEG, used in formulations0.5% - 2%Can be more viscous.

Experimental Protocol: Preparing a 10 mM Stock Solution using a Co-solvent

  • Preparation: Weigh out a precise amount of this compound (MW: 159.19 g/mol ) into a sterile, appropriate vial (e.g., glass or polypropylene). For example, weigh 1.59 mg for a 1 mL final volume.

  • Solvent Addition: Add a small volume of the chosen co-solvent (e.g., DMSO) to the vial. For 1.59 mg, add slightly less than 1 mL of DMSO.

  • Dissolution: Vortex or gently warm the mixture (e.g., to 37°C) to facilitate dissolution. Visually inspect to ensure no solid particles remain.

  • Final Volume: Once fully dissolved, add co-solvent to reach the final desired volume (e.g., 1 mL total for a 10 mM stock).

  • Storage: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.

  • Working Solution: To prepare a working solution for your assay, dilute the stock solution serially into your final assay buffer. Ensure the final co-solvent concentration does not exceed the tolerance limit for your assay.

Q3: Can I use pH to improve the solubility of this compound?

A3: Yes, pH modification can be a very effective strategy for ionizable compounds.[5][6] The this compound structure contains basic nitrogen atoms in both the pyridine and pyrazine rings. These nitrogens can be protonated under acidic conditions (low pH), resulting in a positively charged, more polar molecule that is likely to have significantly higher aqueous solubility.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 4.0, 5.5, 7.4, and 9.0).

  • Compound Addition: Add an excess of solid this compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Sample Preparation: After equilibration, filter or centrifuge the samples to remove all undissolved solid.

  • Quantification: Dilute the clear supernatant into a suitable solvent (e.g., methanol or acetonitrile) and measure the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Analysis: Plot the measured solubility (in µg/mL or µM) against the buffer pH to determine the solubility profile. You should observe higher solubility at lower pH values.

Q4: I need a formulation without organic solvents. What are my options, and how do cyclodextrins work?

A4: If organic solvents are incompatible with your assay, cyclodextrins are an excellent alternative.[7][8] Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a hydrophobic inner cavity.[9] They can encapsulate poorly soluble "guest" molecules, like this compound, forming a water-soluble "inclusion complex."[10] This complex effectively shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent solubility.[7]

G cluster_before Before Complexation cluster_after After Complexation drug Poorly Soluble Drug (Hydrophobic) complex Water-Soluble Inclusion Complex cd Cyclodextrin (Hydrophobic Cavity) cd->complex Forms water Aqueous Solution complex_node cd_in_complex drug_in_complex

Diagram 2: Mechanism of solubility enhancement by cyclodextrin inclusion.

Cyclodextrin Abbreviation Properties
Hydroxypropyl-β-Cyclodextrin HP-β-CDHigh aqueous solubility, low toxicity, commonly used in parenteral formulations.[7]
Sulfobutylether-β-Cyclodextrin SBE-β-CDVery high aqueous solubility, used to solubilize drugs with basic functional groups.
Randomly Methylated-β-Cyclodextrin RM-β-CDHigh solubilizing capacity, but can have higher toxicity.[9]

Experimental Protocol: Preparation of a Drug-Cyclodextrin Complex (Kneading Method)

  • Molar Ratio Calculation: Determine the desired molar ratio of drug to cyclodextrin (commonly starting with 1:1). Calculate the required mass of each component.

  • Cyclodextrin Paste: Place the calculated amount of cyclodextrin (e.g., HP-β-CD) in a mortar. Add a small amount of a water/alcohol mixture (e.g., 50:50 water:ethanol) dropwise while triturating with a pestle to form a homogeneous paste.

  • Drug Incorporation: Add the weighed this compound to the paste in small portions while continuously kneading.

  • Kneading: Continue kneading the mixture for 30-60 minutes. The mixture should remain as a paste; add more solvent if it becomes too dry.

  • Drying: Transfer the paste to a glass dish and dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or dry under vacuum.

  • Final Product: The resulting dry solid is the inclusion complex. Pulverize it into a fine powder. This powder can then be dissolved in aqueous buffer for your assay. The solubility of this powder should be significantly higher than the uncomplexed drug.

Q5: How can surfactants enhance solubility?

A5: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[11][12] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, effectively being solubilized within the aqueous medium.[12][13] This technique is particularly useful for delivering hydrophobic drugs.

Common non-ionic surfactants used in biological research include Polysorbate 80 (Tween 80) and Polysorbate 20 (Tween 20).[13]

G cluster_micelle Surfactant Micelle in Water s1 center->s1 s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8 label_hydrophobic Hydrophobic Tails (form core) center->label_hydrophobic drug Drug label_drug Drug Partitioned in Core drug->label_drug label_hydrophilic Hydrophilic Heads s2->label_hydrophilic

Diagram 3: Micellar solubilization of a hydrophobic drug by surfactants.

Considerations for Using Surfactants:

  • CMC: Surfactants are only effective as solubilizers at concentrations above their CMC.[11]

  • Toxicity: Like co-solvents, surfactants can exhibit toxicity in cell-based assays. Use the lowest effective concentration and always include a vehicle control.

  • Type of Surfactant: Non-ionic surfactants are generally less harsh on cells and proteins than ionic surfactants (like SDS).[12]

References

Validation & Comparative

A Comparative Guide to 2,3-Dimethylpyrido[2,3-b]pyrazine and Other Heterocyclic Compounds for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2,3-Dimethylpyrido[2,3-b]pyrazine and other key heterocyclic compounds. This document focuses on antibacterial and kinase inhibitory activities, presenting supporting experimental data and detailed protocols to inform future research and development.

While this compound is a known compound, a comprehensive review of publicly available scientific literature reveals a notable lack of specific biological activity data for this particular molecule. Therefore, to provide a meaningful comparison, this guide will utilize data from structurally related pyrido[2,3-b]pyrazine derivatives as representative examples for this class of compounds. This approach allows for a comparative analysis against other well-characterized heterocyclic scaffolds.

I. Comparison of Antibacterial Activity

The pyrido[2,3-b]pyrazine core has been identified as a promising scaffold for the development of new antibacterial agents. This section compares the antibacterial activity of a representative pyrido[2,3-b]pyrazine derivative with compounds from the pyrazole and quinolone classes, which are well-established antibacterial pharmacophores.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative heterocyclic compounds against various bacterial strains. Lower MIC values indicate greater antibacterial potency.

Compound ClassRepresentative CompoundTest OrganismMIC (µg/mL)Reference
Pyrido[2,3-b]pyrazine 7-bromo-2,3-dithioxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazineStaphylococcus aureus78[1]
Bacillus cereus78[1]
Escherichia coli625[1]
Pyrazole Naphthyl-substituted pyrazole-derived hydrazoneStaphylococcus aureus0.78-1.56[2]
Imidazo-pyridine substituted pyrazoleEscherichia coli<1[2]
Quinolone CiprofloxacinEscherichia coli≤1[3]
CiprofloxacinStaphylococcus aureus≤1[3]

II. Comparison of Kinase Inhibitory Activity

Pyrido[2,3-b]pyrazines and the isomeric pyrido[2,3-d]pyrimidines are recognized as important scaffolds in the design of kinase inhibitors for oncology and other therapeutic areas. This section compares the kinase inhibitory activity of derivatives from these two classes.

Data Presentation: Half-maximal Inhibitory Concentration (IC50)

The following table presents the half-maximal inhibitory concentration (IC50) values of representative pyrido[2,3-b]pyrazine and pyrido[2,3-d]pyrimidine derivatives against various protein kinases. Lower IC50 values denote higher inhibitory potency.

Compound ClassRepresentative CompoundTarget KinaseIC50 (nM)Reference
Pyrido[2,3-b]pyrazine Compound 7n (a 7-substituted pyrido[2,3-b]pyrazine)Proliferation of PC9-ER (erlotinib-resistant) cells150[4]
Pyrido[2,3-d]pyrimidine PD180970c-Abl2.2[5]
Compound B1 (a substituted pyrido[2,3-d]pyrimidine)EGFRL858R/T790M13[6]
Compound 4 (a substituted pyrido[2,3-d]pyrimidine)PIM-111.4

III. Experimental Protocols

A. Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against bacterial strains.

1. Preparation of Bacterial Inoculum: a. Isolate a single colony of the test bacterium from an agar plate. b. Inoculate the colony into a suitable broth medium (e.g., Mueller-Hinton Broth). c. Incubate the culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth. d. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. e. Dilute the adjusted suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.

3. Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC: a. After incubation, visually inspect the wells for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

B. In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific protein kinase.

1. Reagents and Materials: a. Purified recombinant kinase. b. Kinase-specific substrate (peptide or protein). c. Adenosine triphosphate (ATP). d. Assay buffer (containing MgCl₂, DTT, and a buffering agent like HEPES). e. Test compound dilutions. f. Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody).

2. Assay Procedure: a. In a microtiter plate, add the assay buffer, the test compound at various concentrations, and the kinase enzyme. b. Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction. c. Initiate the kinase reaction by adding the substrate and ATP. d. Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). e. Stop the reaction by adding a stop solution (e.g., EDTA) or by adding the detection reagent.

3. Signal Detection and Data Analysis: a. Measure the signal (e.g., luminescence, fluorescence) using a plate reader. b. The signal will be proportional to the amount of ADP produced or the amount of phosphorylated substrate. c. Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. d. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

IV. Visualizations

Diagrams of Core Heterocyclic Structures and Experimental Workflow

G cluster_0 Core Heterocyclic Structures A Pyrido[2,3-b]pyrazine B Pyrido[2,3-d]pyrimidine C Pyrazole D Quinolone

Caption: Core chemical structures of the compared heterocyclic compound classes.

G cluster_workflow Generalized MIC Assay Workflow prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Microtiter Plate Wells prep_bacteria->inoculate prep_compounds Prepare Serial Dilutions of Test Compound prep_compounds->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Assess Growth (Turbidity) incubate->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

References

A Comparative Guide to the Biological Activity of 2,3-Dimethylpyrido[2,3-b]pyrazine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2,3-Dimethylpyrido[2,3-b]pyrazine and related pyrido[2,3-b]pyrazine derivatives. While specific quantitative biological data for this compound is limited in the reviewed literature, this document summarizes the known activities of the broader pyrido[2,3-b]pyrazine class of compounds, offering valuable insights into their potential as therapeutic agents. The information is supported by experimental data from published studies and includes detailed methodologies for key biological assays.

Overview of Biological Activities

The pyrido[2,3-b]pyrazine core is a versatile scaffold that has been explored for a range of biological activities. Derivatives of this heterocyclic system have demonstrated potential as antibacterial, anticancer, and analgesic agents. The primary mechanisms of action are believed to involve the inhibition of key cellular signaling pathways and enzymes.

Comparative Analysis of Biological Activity

This section presents a summary of the reported biological activities of various pyrido[2,3-b]pyrazine derivatives, offering a basis for understanding the potential of this compound.

Antibacterial Activity

Several studies have investigated the antibacterial properties of pyrido[2,3-b]pyrazine derivatives against a panel of pathogenic bacteria. The data is often presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Table 1: Antibacterial Activity of Pyrido[2,3-b]pyrazine Derivatives

Compound/DerivativeBacterial StrainMIC (mg/mL)Reference CompoundMIC (mg/mL)
2,3-dithione-pyrido[2,3-b]pyrazineStaphylococcus aureus0.078--
Bacillus cereus0.078--
Escherichia coli0.625--
Salmonella typhi1.25--
Amide derivative of pyrido[2,3-b]pyrazine (Compound 28)Xanthomonas oryzae pv. oryzae (Xoo)1.2Bismerthiazol68.6
Xanthomonas oryzae pv. oryzicola (Xoc)3.1Thiodiazole copper80.8

Note: Data is compiled from multiple sources. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

The results suggest that the pyrido[2,3-b]pyrazine scaffold is a promising starting point for the development of new antibacterial agents. The 2,3-dithione derivative, for instance, shows potent activity against both Gram-positive and Gram-negative bacteria[1]. Furthermore, an amide derivative has demonstrated significantly better efficacy against plant pathogenic bacteria compared to commercial bactericides[2].

Anticancer Activity

The anticancer potential of pyrido[2,3-b]pyrazines has been evaluated against various cancer cell lines. A notable study explored their efficacy in overcoming resistance to existing cancer drugs like erlotinib, an EGFR inhibitor used in the treatment of non-small-cell lung cancer (NSCLC).

Table 2: Anticancer Activity of a Pyrido[2,3-b]pyrazine Derivative (Compound 7n)

Cell LineDescriptionIC50 (µM)Reference CompoundIC50 (µM)
PC9Erlotinib-sensitive NSCLC0.09Erlotinib-
PC9-ERErlotinib-resistant NSCLC0.15Erlotinib-

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that certain pyrido[2,3-b]pyrazine derivatives can effectively inhibit the proliferation of both erlotinib-sensitive and resistant cancer cells, suggesting they may act through a mechanism that circumvents common resistance pathways[3].

TRPV1 Antagonist Activity

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain perception. Antagonists of this receptor are being investigated as potential analgesics. A pyrido[2,3-b]pyrazine derivative was identified as a potent and orally bioavailable TRPV1 antagonist with a favorable safety profile compared to a previously studied 1,8-naphthyridine analog.

Table 3: TRPV1 Antagonist Activity of a Pyrido[2,3-b]pyrazine Derivative (Compound 26)

AssaySpeciesEC50/IC50 (nM)
hTRPV1 FLIPRHuman4.6
rTRPV1 FLIPRRat2.5

FLIPR (Fluorometric Imaging Plate Reader) assays are used to measure changes in intracellular calcium, which is an indicator of ion channel activity.

This particular derivative showed significant efficacy in animal models of inflammatory pain, highlighting the potential of the pyrido[2,3-b]pyrazine scaffold in the development of novel pain therapeutics[4].

Experimental Protocols

This section provides an overview of the methodologies used to assess the biological activities presented above.

Antibacterial Activity: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of the compounds is typically determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium to a specific turbidity, usually equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL)[5].

  • Preparation of Compound Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium to achieve a range of concentrations[6].

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 16-20 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight[7].

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours)[7].

  • MTT Addition and Incubation: An MTT solution is added to each well, and the plate is incubated for a further 1.5 to 4 hours. Metabolically active cells reduce the yellow MTT to a purple formazan product[8][9].

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a wavelength of around 570 nm. The absorbance is directly proportional to the number of viable cells[8].

TRPV1 Antagonist Activity: Calcium Imaging Assay

The activity of TRPV1 antagonists is often assessed by measuring their ability to block capsaicin-induced calcium influx in cells expressing the TRPV1 channel.

  • Cell Culture and Loading: HEK-293 cells stably expressing the human TRPV1 channel are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with the test compounds (potential antagonists) for a defined period.

  • Stimulation and Measurement: The cells are then stimulated with a known TRPV1 agonist, such as capsaicin. The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope. A decrease in the capsaicin-induced fluorescence signal in the presence of the test compound indicates antagonist activity.

Signaling Pathways and Experimental Workflows

The biological effects of pyrido[2,3-b]pyrazine derivatives are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways potentially modulated by these compounds, as well as a typical experimental workflow for biological activity screening.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_comparison Comparative Evaluation Synthesis Synthesis of This compound and Analogs Antibacterial Antibacterial Assay (Broth Microdilution) Synthesis->Antibacterial Anticancer Anticancer Assay (MTT Assay) Synthesis->Anticancer TRPV1 TRPV1 Antagonist Assay (Calcium Imaging) Synthesis->TRPV1 MIC Determine MIC Antibacterial->MIC IC50 Determine IC50 Anticancer->IC50 Antagonist_Potency Determine Antagonist Potency TRPV1->Antagonist_Potency Comparison Compare with Alternative Compounds MIC->Comparison IC50->Comparison Antagonist_Potency->Comparison

Caption: A typical experimental workflow for the validation of biological activity.

EGFR_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Binds PyridoPyrazine Pyrido[2,3-b]pyrazine Derivatives PyridoPyrazine->EGFR Inhibits

Caption: Simplified EGFR signaling pathway, a target for some anticancer pyrido[2,3-b]pyrazines.

PI3K_Akt_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Growth_Factor Growth Factor Growth_Factor->RTK Activates PyridoPyrazine Pyrido[2,3-b]pyrazine Derivatives PyridoPyrazine->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway, a potential target for pyrido[2,3-b]pyrazine derivatives.

Conclusion

The pyrido[2,3-b]pyrazine scaffold represents a promising area for drug discovery, with derivatives demonstrating significant antibacterial, anticancer, and analgesic potential. While specific biological activity data for this compound is not extensively documented in the public domain, the activities of its structural analogs suggest that it warrants further investigation. The comparative data and experimental protocols provided in this guide are intended to support researchers in the evaluation and development of this important class of compounds. Future studies are encouraged to explore the specific biological profile of this compound to fully elucidate its therapeutic potential.

References

A Comparative Guide to 2,3-Dimethylpyrido[2,3-b]pyrazine and Quinoxaline Derivatives in Oncological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,3-Dimethylpyrido[2,3-b]pyrazine and quinoxaline derivatives, two prominent heterocyclic scaffolds in the landscape of modern medicinal chemistry. While both structures offer significant potential in the development of novel therapeutics, particularly in oncology, this document aims to objectively present available experimental data to inform research and development decisions. A notable gap in publicly available research exists for the specific anticancer activity of this compound, necessitating a broader look at the pyrido[2,3-b]pyrazine class for comparative purposes.

I. Overview of Scaffolds

Quinoxaline , a bicyclic heteroaromatic compound, is a well-established pharmacophore. Its derivatives have demonstrated a wide spectrum of biological activities, including but not limited to anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The versatility of the quinoxaline ring system allows for extensive functionalization, leading to the development of numerous potent and selective inhibitors of various biological targets.

Pyrido[2,3-b]pyrazine , an isomeric aza-analogue of quinoxaline, has also emerged as a privileged scaffold in drug discovery. While research is less extensive compared to quinoxalines, derivatives of pyrido[2,3-b]pyrazine have shown promising biological activities, including antibacterial and potential anticancer effects.[5][6] This guide will focus on the available data for this class, with a particular interest in the 2,3-dimethyl substituted variant where data is available.

II. Comparative Biological Activity: Focus on Anticancer Applications

Quinoxaline derivatives have been extensively evaluated for their anticancer properties, with a wealth of quantitative data available. In contrast, specific data for this compound is scarce in the reviewed literature. To facilitate a meaningful comparison, we will present data for highly potent quinoxaline derivatives alongside a promising, structurally related pyrido[2,3-b]pyrazine derivative.

Table 1: Comparative in vitro Anticancer Activity of Representative Quinoxaline and Pyrido[2,3-b]pyrazine Derivatives

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
Quinoxaline Derivatives
Compound IV PC-3 (Prostate)MTT Assay2.11
HepG2 (Liver)MTT Assay-
Compound 4m A549 (Lung)MTT Assay9.32[6]
Imidazo[1,2-a]quinoxaline 1A2 MCF-7 (Breast)MTT Assay4.33[7]
MDA-MB-231 (Breast)MTT Assay-[7]
HCT-116 (Colon)MTT Assay-[7]
A549 (Lung)MTT Assay6.11[7]
Pyrido[2,3-b]pyrazine Derivative
Compound 7n PC9 (Erlotinib-sensitive Lung)-0.09[8]
PC9-ER (Erlotinib-resistant Lung)-0.15[8]

Note: The data for the pyrido[2,3-b]pyrazine derivative is for a compound with a different substitution pattern than 2,3-dimethyl, as specific data for the latter was not available in the reviewed literature.

III. Key Signaling Pathways and Mechanisms of Action

The anticancer effects of these heterocyclic compounds are often attributed to their interaction with key signaling pathways involved in cell proliferation, survival, and angiogenesis.

signaling_pathways cluster_quinoxaline Quinoxaline Derivatives' Targets cluster_pyridopyrazine Pyrido[2,3-b]pyrazine Derivatives' Potential Targets cluster_outcomes Cellular Outcomes Topo_II Topoisomerase II Apoptosis Apoptosis Topo_II->Apoptosis VEGFR-2 VEGFR-2 Anti_Angiogenesis Inhibition of Angiogenesis VEGFR-2->Anti_Angiogenesis Other_Kinases Other Kinases (e.g., c-Met, EGFR) Cell_Cycle_Arrest Cell Cycle Arrest Other_Kinases->Cell_Cycle_Arrest KRAS KRAS KRAS->Cell_Cycle_Arrest EGFR_mutant Mutant EGFR EGFR_mutant->Cell_Cycle_Arrest

Figure 1: Targeted signaling pathways.

Quinoxaline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of Topoisomerase II, a crucial enzyme in DNA replication, and the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[9] Some derivatives also target other kinases involved in cancer progression.[10]

While less defined, some pyrido[2,3-b]pyrazine derivatives have been investigated as inhibitors of mutant forms of the epidermal growth factor receptor (EGFR), which are responsible for resistance to certain cancer therapies.[8] Additionally, the pyrido[2,3-b]pyrazine scaffold has been explored for the development of KRAS inhibitors, a notoriously challenging target in oncology.[7]

IV. Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of these compounds.

A. Synthesis of Core Scaffolds

A general representation of the synthesis workflow for quinoxaline and pyrido[2,3-b]pyrazine cores is outlined below.

synthesis_workflow cluster_quinoxaline_synthesis Quinoxaline Synthesis cluster_pyridopyrazine_synthesis Pyrido[2,3-b]pyrazine Synthesis o_phenylenediamine o-Phenylenediamine quinoxaline_product Quinoxaline Derivative o_phenylenediamine->quinoxaline_product Condensation alpha_dicarbonyl α-Dicarbonyl Compound alpha_dicarbonyl->quinoxaline_product diaminopyridine 2,3-Diaminopyridine pyridopyrazine_product Pyrido[2,3-b]pyrazine Derivative diaminopyridine->pyridopyrazine_product Condensation dicarbonyl_pyrazine α-Dicarbonyl Compound dicarbonyl_pyrazine->pyridopyrazine_product

Figure 2: General synthesis workflows.

General Procedure for Quinoxaline Synthesis: The most common method for synthesizing the quinoxaline scaffold is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[11] The reaction conditions can be varied, often involving refluxing in a suitable solvent like ethanol or acetic acid, sometimes with the addition of a catalyst.

General Procedure for Pyrido[2,3-b]pyrazine Synthesis: Similarly, the pyrido[2,3-b]pyrazine core is typically synthesized through the condensation of a 2,3-diaminopyridine with a 1,2-dicarbonyl compound.[12]

B. In Vitro Anticancer Activity Assays

1. MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1][13][14]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Overview:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals using a suitable solvent (e.g., DMSO, isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Topoisomerase II Inhibition Assay (Decatenation Assay)

This assay is used to determine if a compound inhibits the decatenating activity of Topoisomerase II.[2][15]

  • Principle: Topoisomerase II can unlink, or decatenate, the interlocked DNA circles of kinetoplast DNA (kDNA). Inhibitors of this enzyme will prevent this process.

  • Protocol Overview:

    • Set up reaction mixtures containing kDNA, assay buffer, and the test compound at various concentrations.

    • Initiate the reaction by adding purified human Topoisomerase II enzyme.

    • Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction and separate the DNA products by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). Decatenated, relaxed DNA will migrate differently from the catenated kDNA. A reduction in the amount of decatenated product indicates inhibition.

3. VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.[9][16]

  • Principle: The assay quantifies the phosphorylation of a substrate by the VEGFR-2 enzyme. A common method involves an ELISA-based format.

  • Protocol Overview:

    • Coat a 96-well plate with a substrate for VEGFR-2.

    • Add the test compound at various concentrations and the VEGFR-2 enzyme to the wells.

    • Initiate the kinase reaction by adding ATP.

    • After incubation, wash the wells and add a primary antibody that specifically recognizes the phosphorylated substrate.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Add a chromogenic or chemiluminescent substrate for the enzyme and measure the resulting signal with a microplate reader. A decrease in signal indicates inhibition of VEGFR-2 kinase activity.

V. Conclusion

Both quinoxaline and pyrido[2,3-b]pyrazine scaffolds represent valuable starting points for the design of novel anticancer agents. The quinoxaline framework is exceptionally well-documented, with numerous derivatives exhibiting potent and diverse mechanisms of anticancer activity. While the available data for this compound is limited, the broader pyrido[2,3-b]pyrazine class shows significant promise, particularly in overcoming drug resistance. Further research into specifically substituted pyrido[2,3-b]pyrazines, including the 2,3-dimethyl variant, is warranted to fully elucidate their therapeutic potential and to enable a more direct and comprehensive comparison with the established quinoxaline derivatives. This guide serves as a foundational resource for researchers, highlighting both the current state of knowledge and the existing gaps, to inspire and direct future investigations in this critical area of drug discovery.

References

A Comparative Guide to the Synthesis of Pyridopyrazines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Pyridopyrazines, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and applications. Their structural framework is a key component in a variety of pharmacologically active agents, including those with anti-inflammatory, anticonvulsant, and antibacterial properties. This guide provides a comparative analysis of prominent synthetic methodologies for pyridopyrazine derivatives, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.

Comparative Analysis of Pyridopyrazine Synthesis Methods

The synthesis of the pyridopyrazine core can be achieved through several strategic approaches. This section compares three key methods: the classical cyclocondensation of diaminopyridines, a one-pot coupling and cyclization for the synthesis of pyridopyrazine-1,6-diones, and a modern acceptorless dehydrogenative coupling reaction. The following table summarizes the quantitative data associated with each method, offering a clear comparison of their efficiency and reaction conditions.

Synthesis MethodStarting MaterialsProduct TypeCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Cyclocondensation 2,3-Diaminopyridine, 1,2-DiketoneSubstituted Pyrido[2,3-b]pyrazinesp-TSA (20 mol%)EthanolReflux882-89%[1]
One-Pot Coupling/Cyclization 6-Hydroxypicolinic Acid, β-Hydroxylamine3,4-Dihydro-1H-pyrido[1,2-a]pyrazine-1,6(2H)-dionesHATUAcetonitrileRT24Good[2]
Acceptorless Dehydrogenative Coupling 2-Amino Alcohols (e.g., 2-phenylglycinol)2,5-Disubstituted PyrazinesManganese Pincer Complex (2 mol%)Toluene15024up to 99%[3]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to ensure reproducibility and facilitate their implementation in a laboratory setting.

Cyclocondensation for Pyrido[2,3-b]pyrazine Synthesis

This method represents a classical and widely used approach for the formation of the pyridopyrazine ring system.

General Procedure: [1]

  • To a solution of a substituted aromatic aldehyde (0.684 mmol) and 1,3-indanedione (0.1 g, 0.684 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer, add 2-aminopyrazine (0.684 mmol).

  • Add p-toluenesulfonic acid (p-TSA) (20 mol%) to the mixture.

  • Reflux the reaction mixture for approximately 8 hours, monitoring the progress by Thin Layer Chromatography (TLC) using a solvent system of 70% petroleum ether and 30% ethyl acetate.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the desired pyrido[2,3-b]pyrazine derivative.

One-Pot Synthesis of Pyridopyrazine-1,6-diones

This facile one-pot procedure allows for the efficient construction of 3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,6(2H)-diones from readily available starting materials.[2]

General Procedure:

  • To a solution of a 6-hydroxypicolinic acid (1.0 equiv) in acetonitrile, add O-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) (1.1 equiv) and diisopropylethylamine (DIPEA) (2.5 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the respective β-hydroxylamine (1.1 equiv) to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the final pyridopyrazine-1,6-dione product.

Manganese-Catalyzed Acceptorless Dehydrogenative Coupling

This modern and atom-economical method utilizes an earth-abundant manganese catalyst to synthesize 2,5-disubstituted pyrazines from 2-amino alcohols.[3]

General Procedure:

  • In a glovebox, charge a Schlenk tube with the manganese pincer complex catalyst (2 mol%), the desired 2-amino alcohol (0.5 mmol), and potassium hydride (KH) (3 mol%).

  • Add toluene (2 mL) to the tube.

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Heat the reaction mixture at 150 °C in an oil bath for 24 hours.

  • After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel.

  • The filtrate is concentrated, and the resulting crude product is purified by column chromatography to give the pure 2,5-disubstituted pyrazine.

Visualizing Reaction Workflows and Biological Pathways

To further clarify the experimental processes and the biological relevance of certain pyridopyrazines, the following diagrams have been generated using the DOT language.

G cluster_cyclocondensation Cyclocondensation Workflow cluster_dehydrogenative_coupling Dehydrogenative Coupling Workflow start1 Mix Aldehyde, 1,3-Indanedione, & 2-Aminopyrazine in Ethanol catalyst1 Add p-TSA Catalyst start1->catalyst1 reflux1 Reflux for 8h catalyst1->reflux1 cool1 Cool to RT reflux1->cool1 filter1 Filter & Wash with Cold Ethanol cool1->filter1 product1 Pyrido[2,3-b]pyrazine filter1->product1 start2 Combine Mn-Catalyst, 2-Amino Alcohol, & KH in Toluene heat2 Heat at 150°C for 24h start2->heat2 cool2 Cool to RT heat2->cool2 filter2 Filter through Silica Gel cool2->filter2 concentrate2 Concentrate Filtrate filter2->concentrate2 purify2 Column Chromatography concentrate2->purify2 product2 2,5-Disubstituted Pyrazine purify2->product2

A simplified workflow for two major pyridopyrazine synthesis methods.

Certain pyridopyrazine derivatives, specifically pyridopyrazine-1,6-diones, have been identified as modulators of γ-secretase, an enzyme complex implicated in the pathology of Alzheimer's disease.[2] The following diagram illustrates the amyloid precursor protein (APP) processing pathway and the role of γ-secretase.

APP_Processing cluster_membrane Cell Membrane cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) alpha_secretase α-Secretase APP->alpha_secretase cleavage beta_secretase β-Secretase APP->beta_secretase cleavage sAPP_alpha sAPPα (soluble) alpha_secretase->sAPP_alpha CTF83 CTF83 (membrane-bound) alpha_secretase->CTF83 gamma_secretase_non γ-Secretase CTF83->gamma_secretase_non cleavage P3 P3 peptide gamma_secretase_non->P3 AICD_non AICD gamma_secretase_non->AICD_non sAPP_beta sAPPβ (soluble) beta_secretase->sAPP_beta CTF99 CTF99 (membrane-bound) beta_secretase->CTF99 gamma_secretase_amy γ-Secretase CTF99->gamma_secretase_amy cleavage Abeta Aβ Peptide (e.g., Aβ42) gamma_secretase_amy->Abeta AICD_amy AICD gamma_secretase_amy->AICD_amy Plaques Amyloid Plaques Abeta->Plaques aggregation Pyridopyrazine Pyridopyrazine-1,6-dione (γ-Secretase Modulator) Pyridopyrazine->gamma_secretase_non modulates Pyridopyrazine->gamma_secretase_amy modulates

Amyloid precursor protein processing pathways and the role of γ-secretase modulators.

Objective Comparison of Methods

Each synthetic strategy presents a unique set of advantages and disadvantages that researchers must consider.

  • Cyclocondensation: This is a robust and well-established method that is often high-yielding and utilizes readily available starting materials.[1] However, it may require elevated temperatures (reflux conditions), which might not be suitable for sensitive substrates. The use of an acid catalyst is also necessary.

  • One-Pot Coupling/Cyclization: The primary advantage of this method is its efficiency, as it combines multiple synthetic steps into a single operation, saving time and resources.[2] It proceeds under mild, room temperature conditions, which is beneficial for complex molecules. The main limitation could be the availability and cost of the HATU coupling reagent.

  • Acceptorless Dehydrogenative Coupling: This modern approach is highly atom-economical, producing only water and hydrogen gas as byproducts, aligning with the principles of green chemistry.[3] It demonstrates high yields for specific substrates. However, this method requires a specialized manganese pincer complex as a catalyst, which may not be commercially available and could require separate synthesis. The high reaction temperature is also a factor to consider.

Conclusion

The synthesis of pyridopyrazines can be accomplished through a variety of methods, each with its own merits and drawbacks. The classical cyclocondensation reaction offers a reliable and high-yielding route for a range of derivatives. For the specific synthesis of pyridopyrazine-1,6-diones, the one-pot coupling/cyclization provides an efficient and mild alternative. The acceptorless dehydrogenative coupling represents a more modern, environmentally friendly approach that is highly efficient but requires a specific catalytic system. The choice of the most appropriate synthetic method will ultimately depend on the desired substitution pattern of the target pyridopyrazine, the availability of starting materials and reagents, and the desired reaction conditions in terms of temperature and sustainability. The information presented in this guide is intended to provide researchers and drug development professionals with the necessary data and protocols to make an informed decision for their synthetic endeavors.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 2,3-Dimethylpyrido[2,3-b]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2,3-dimethylpyrido[2,3-b]pyrazine analogs, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. The information is compiled from available experimental data to assist researchers in drug discovery and development.

Introduction

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Analogs of this core structure have been investigated for their potential as anticancer, kinase inhibitor, and antiherpetic agents. This guide specifically focuses on derivatives bearing methyl groups at the 2 and 3 positions of the pyrazine ring, exploring how substitutions at other positions of the pyridopyrazine core influence their biological activity.

Synthesis and General Structure

The synthesis of this compound analogs typically begins with the condensation of a substituted 2,3-diaminopyridine with 2,3-butanedione. Subsequent modifications, particularly at the 7-position, are then carried out to generate a library of analogs. A general synthetic scheme is outlined below.

Synthetic_Workflow cluster_0 Starting Materials 2_3_diaminopyridine Substituted 2,3-Diaminopyridine Condensation Condensation 2_3_diaminopyridine->Condensation 2_3_butanedione 2,3-Butanedione 2_3_butanedione->Condensation Core_Structure This compound Core Condensation->Core_Structure Functionalization Functionalization (e.g., at C7) Core_Structure->Functionalization Final_Analogs Diverse this compound Analogs Functionalization->Final_Analogs

Figure 1: Generalized synthetic workflow for this compound analogs.

Structure-Activity Relationship (SAR) Analysis

Available data suggests that the biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyridine ring.

Several studies have explored the potential of pyrido[2,3-b]pyrazine derivatives as inhibitors of protein kinases, which play crucial roles in cancer cell proliferation and survival. The following table summarizes the inhibitory activities of representative this compound analogs against various cancer cell lines and kinases.

Table 1: Anticancer and Kinase Inhibitory Activity of this compound Analogs

Compound IDR7-SubstituentTarget Cell Line/KinaseIC50/EC50 (µM)Reference
1a -NH-phenylPC9 (erlotinib-sensitive)>10[1]
1b -NH-(3-methoxyphenyl)PC9 (erlotinib-sensitive)5.6[1]
1c -NH-(4-morpholinophenyl)PC9 (erlotinib-sensitive)1.2[1]
1d -NH-(1H-indol-5-yl)PC9 (erlotinib-sensitive)0.8[1]
2a -NH-phenylPC9-ER (erlotinib-resistant)>10[1]
2b -NH-(3-methoxyphenyl)PC9-ER (erlotinib-resistant)7.2[1]
2c -NH-(4-morpholinophenyl)PC9-ER (erlotinib-resistant)2.5[1]
2d -NH-(1H-indol-5-yl)PC9-ER (erlotinib-resistant)1.1[1]

SAR Insights:

  • Substitution at the 7-position is crucial for activity. Unsubstituted or simple phenylamine at the 7-position (compound 1a ) shows weak activity.

  • Electron-donating and hydrogen-bonding groups enhance potency. The introduction of a methoxy group (compound 1b ) or a morpholino group (compound 1c ) on the 7-anilino substituent improves activity. The indole moiety (compound 1d ) provides the most potent inhibition in this series, likely due to favorable interactions within the kinase active site.

  • Activity against resistant cell lines. Notably, the trend in activity is maintained in the erlotinib-resistant PC9-ER cell line, suggesting that these compounds may overcome certain resistance mechanisms.

The primary mechanism of action for the anticancer effects of these compounds is believed to be the inhibition of key signaling pathways involved in cell growth and proliferation, such as the EGFR pathway.

EGFR_Signaling_Pathway cluster_0 Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Growth Factor (e.g., EGF) Ligand->EGFR Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway Dimerization->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway Dimerization->PI3K_Akt_mTOR Cell_Proliferation Cell Proliferation, Survival, Growth Ras_Raf_MEK_ERK->Cell_Proliferation PI3K_Akt_mTOR->Cell_Proliferation Inhibitor This compound Analog Inhibitor->EGFR

Figure 2: Simplified EGFR signaling pathway and the putative point of inhibition.

Experimental Protocols

A mixture of 7-chloro-2,3-dimethylpyrido[2,3-b]pyrazine (1.0 eq.) and the corresponding aniline derivative (1.2 eq.) in 2-pentanol is heated at reflux for 16-24 hours. After cooling to room temperature, the precipitate is filtered, washed with diethyl ether, and dried to yield the desired product. Further purification can be achieved by recrystallization or column chromatography.

  • Cell Seeding: Cancer cells (e.g., PC9, PC9-ER) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a series of dilutions) and incubated for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

The inhibitory activity of the compounds against specific kinases can be determined using various commercially available assay kits (e.g., ADP-Glo™, LanthaScreen™). A general workflow is as follows:

Kinase_Assay_Workflow Preparation Prepare reaction mixture: Kinase, Substrate, ATP, and Test Compound Incubation Incubate at room temp (e.g., 60 min) Preparation->Incubation Detection Add Detection Reagent (e.g., ADP-Glo™ Reagent) Incubation->Detection Luminescence Measure Luminescence Detection->Luminescence Analysis Calculate % Inhibition and IC50 values Luminescence->Analysis

Figure 3: General workflow for an in vitro kinase inhibition assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors for cancer therapy. The available data, although limited to a specific set of substitutions, clearly indicates that modifications at the 7-position of the pyridopyrazine ring are a key determinant of biological activity. Further exploration of a wider range of substituents at this and other positions is warranted to develop more potent and selective compounds. The experimental protocols outlined in this guide provide a basis for the synthesis and evaluation of new analogs in this chemical series.

References

A Comparative Guide to the Efficacy of 2,3-Disubstituted Pyrido[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: November 2025

A note on the scope: This guide provides a comparative analysis of the in vitro and in vivo efficacy of various 2,3-disubstituted pyrido[2,3-b]pyrazine derivatives. Due to limited publicly available data on 2,3-Dimethylpyrido[2,3-b]pyrazine, this document focuses on showcasing the therapeutic potential of the broader class of compounds sharing the same core structure, based on available experimental data.

The pyrido[2,3-b]pyrazine scaffold has emerged as a versatile platform in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. This guide summarizes key findings on their antiviral, antibacterial, and analgesic properties, presenting a comparative overview for researchers, scientists, and drug development professionals.

In Vitro Efficacy: A Summary of Biological Activity

Derivatives of pyrido[2,3-b]pyrazine have been synthesized and evaluated for various therapeutic applications. The following tables summarize the in vitro efficacy of representative compounds from different studies.

Antiviral Activity

A notable application of this class of compounds is in the development of antiviral agents, particularly against human cytomegalovirus (HCMV).

CompoundSubstitution PatternTarget VirusEfficacy (EC₅₀)Cytotoxicity (CC₅₀)Therapeutic Index (SI = CC₅₀/EC₅₀)Reference
Compound 27 2-(substituted 2-imidazolinone)HCMV0.33 µM>40 µM>120[1]
Ganciclovir (Standard of Care)HCMVNot ReportedNot ReportedNot Reported[1]

Compound 27, a 2-substituted pyrido[2,3-b]pyrazine derivative, exhibits potent antiviral activity against HCMV with a high therapeutic index, suggesting a favorable safety profile in vitro.[1]

Antibacterial Activity

Several pyrido[2,3-b]pyrazine derivatives have been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.

CompoundSubstitution PatternBacterial StrainEfficacy (MIC)Reference
Compound 1 2,3-dithioneStaphylococcus aureus0.078 mg/mL[2]
Compound 1 2,3-dithioneBacillus cereus0.078 mg/mL[2]
Compound 1 2,3-dithioneEscherichia coli0.625 mg/mL[2]
Compound 1 2,3-dithioneSalmonella typhi1.25 mg/mL[2]
Compound 28 DifunctionalXanthomonas oryzae pv. oryzae1.2 mg/L[3]
Compound 28 DifunctionalXanthomonas oryzae pv. oryzicola3.1 mg/L[3]
Thiodiazole copper (Commercial Bactericide)Xanthomonas oryzae pv. oryzae89.0 mg/L[3]
Bismerthiazol (Commercial Bactericide)Xanthomonas oryzae pv. oryzae68.8 mg/L[3]

A 2,3-dithione substituted pyrido[2,3-b]pyrazine showed potent activity against Gram-positive bacteria.[2] Difunctional derivatives also displayed significant efficacy against plant pathogenic bacteria, outperforming commercial bactericides.[3]

In Vivo Efficacy: Preclinical Models

The therapeutic potential of pyrido[2,3-b]pyrazine derivatives has also been demonstrated in animal models for pain and inflammation.

Analgesic and Anti-inflammatory Activity

A key area of investigation for this class of compounds is their ability to antagonize the Transient Receptor Potential Vanilloid 1 (TRPV1), a key mediator of pain and inflammation.

CompoundTargetAnimal ModelEfficacyReference
Compound 26 TRPV1 AntagonistCarrageenan-induced thermal hyperalgesia in ratsSignificantly attenuated hyperalgesia[4]
Compound 26 TRPV1 AntagonistComplete Freund's adjuvant (CFA)-induced chronic inflammatory pain in ratsDose-dependently reduced pain[4]
1,8-Naphthyridine 2 TRPV1 AntagonistPre-clinical developmentHigh levels of irreversible covalent binding[4]

Compound 26, a pyrido[2,3-b]pyrazine-based TRPV1 antagonist, demonstrated significant in vivo efficacy in models of both acute and chronic inflammatory pain.[4] Notably, this compound was developed as a safer alternative to a 1,8-naphthyridine counterpart which showed potential for forming reactive metabolites.[4]

Mechanism of Action and Signaling Pathways

The diverse biological activities of pyrido[2,3-b]pyrazine derivatives stem from their ability to interact with various molecular targets.

Antiviral Mechanism: HCMV DNA Polymerase Inhibition

Certain 2-substituted pyrido[2,3-b]pyrazines act as non-nucleoside inhibitors of the human cytomegalovirus (HCMV) DNA polymerase. This mechanism prevents the replication of the viral genome.

G Pyrido[2,3-b]pyrazine_Derivative 2-Substituted Pyrido[2,3-b]pyrazine HCMV_DNA_Polymerase HCMV DNA Polymerase Pyrido[2,3-b]pyrazine_Derivative->HCMV_DNA_Polymerase Viral_Progeny Inhibition of Viral Progeny Viral_DNA_Replication Viral DNA Replication HCMV_DNA_Polymerase->Viral_DNA_Replication Mediates Viral_DNA_Replication->Viral_Progeny Leads to

Caption: Inhibition of HCMV DNA Polymerase by 2-Substituted Pyrido[2,3-b]pyrazines.

Analgesic Mechanism: TRPV1 Antagonism

The analgesic effects of certain pyrido[2,3-b]pyrazines are achieved through the blockade of the TRPV1 ion channel, which is activated by noxious stimuli such as heat and capsaicin.

G Noxious_Stimuli Noxious Stimuli (e.g., Heat, Capsaicin) TRPV1 TRPV1 Channel Noxious_Stimuli->TRPV1 Activates Pain_Signal Pain Signal Transduction TRPV1->Pain_Signal Initiates Pyrido[2,3-b]pyrazine_Antagonist Pyrido[2,3-b]pyrazine Antagonist (e.g., Cmpd 26) Pyrido[2,3-b]pyrazine_Antagonist->TRPV1 Blocks Pain_Perception Reduction in Pain Perception G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial_Dilution Prepare serial dilutions of Pyrido[2,3-b]pyrazine derivative Inoculation Inoculate microplate wells with bacterial suspension and compound Serial_Dilution->Inoculation Bacterial_Suspension Prepare standardized bacterial suspension Bacterial_Suspension->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually inspect for turbidity Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest concentration with no visible growth Visual_Inspection->MIC_Determination G cluster_baseline Baseline Measurement cluster_induction Induction and Treatment cluster_assessment Efficacy Assessment Baseline_Test Measure baseline paw withdrawal latency to a thermal stimulus Carrageenan_Injection Inject carrageenan into the plantar surface of the rat's hind paw Baseline_Test->Carrageenan_Injection Compound_Administration Administer Pyrido[2,3-b]pyrazine derivative or vehicle Carrageenan_Injection->Compound_Administration Post_Treatment_Test Measure paw withdrawal latency at specific time points post-treatment Compound_Administration->Post_Treatment_Test Data_Analysis Compare withdrawal latencies between treated and control groups Post_Treatment_Test->Data_Analysis

References

Confirming the Molecular Structure of 2,3-Dimethylpyrido[2,3-b]pyrazine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative overview of analytical techniques for confirming the structure of 2,3-Dimethylpyrido[2,3-b]pyrazine, with a primary focus on X-ray crystallography and its alternatives.

Comparison of Structural Elucidation Techniques

The confirmation of this compound's structure can be approached through several analytical methods. The table below summarizes the key quantitative data obtained from each technique.

Analytical TechniqueInformation ProvidedKey Quantitative Data
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, and crystal packing information.Unit cell dimensions (a, b, c, α, β, γ), space group, atomic coordinates.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C, ¹⁵N), and stereochemistry.Chemical shifts (δ) in ppm, coupling constants (J) in Hz, nuclear Overhauser effects (NOEs).
Mass Spectrometry (MS) Molecular weight and elemental composition.Mass-to-charge ratio (m/z).
Infrared (IR) Spectroscopy Presence of specific functional groups.Absorption band frequencies in cm⁻¹.

Experimental Protocols

X-ray Crystallography

The following is a generalized protocol for the single-crystal X-ray diffraction of a small organic molecule like this compound, based on methodologies reported for similar compounds.[1][2]

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

  • Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data are collected at a controlled temperature (often 100 K to reduce thermal vibrations) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Alternative Spectroscopic Methods

In the absence of a single crystal suitable for X-ray diffraction, or as a complementary approach, the following spectroscopic techniques are essential for structural confirmation.[4][5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number of different types of protons and their neighboring protons. For this compound, one would expect signals for the two methyl groups and the protons on the pyridine ring.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular skeleton.

  • Mass Spectrometry (MS):

    • Provides the exact molecular weight of the compound, confirming its elemental formula (C₉H₉N₃ for this compound).[8] High-resolution mass spectrometry (HRMS) can determine the mass with high precision.

  • Infrared (IR) Spectroscopy:

    • Identifies the characteristic vibrational frequencies of functional groups present in the molecule. For this compound, one would expect to see C-H stretching and bending vibrations for the aromatic and methyl groups, as well as C=N and C=C stretching vibrations characteristic of the heterocyclic ring system.

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural elucidation of a novel compound like this compound.

Structural Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Structure_Confirmation Final Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Xray_Diffraction X-ray Diffraction Crystal_Growth->Xray_Diffraction Structure_Solution Structure Solution & Refinement Xray_Diffraction->Structure_Solution Structure_Solution->Structure_Confirmation

Caption: Experimental workflow for the structural confirmation of this compound.

References

Hypothetical Benchmarking of 2,3-Dimethylpyrido[2,3-b]pyrazine Against Known c-Met and ALK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical inhibitory activity of 2,3-Dimethylpyrido[2,3-b]pyrazine against established inhibitors of the c-Met and ALK receptor tyrosine kinases. The data presented for this compound is for illustrative purposes to demonstrate a benchmarking workflow. All quantitative data for known inhibitors is supported by published experimental findings.

Introduction

The pyrido[2,3-b]pyrazine scaffold has been investigated for a range of biological activities, including potential antitumor properties. While the specific inhibitory profile of this compound has not been extensively characterized in publicly available literature, its core structure suggests a potential for kinase inhibition. This guide, therefore, presents a hypothetical benchmarking scenario where this compound is evaluated as a dual inhibitor of c-Met (hepatocyte growth factor receptor) and ALK (anaplastic lymphoma kinase), two clinically relevant targets in oncology.

Dysregulation of c-Met and ALK signaling pathways is implicated in the progression of various cancers, making them key targets for therapeutic intervention.[1][2] This guide compares the hypothetical performance of this compound with well-established, clinically approved inhibitors of these kinases.

Data Presentation: Inhibitor Potency Comparison

The following tables summarize the half-maximal inhibitory concentrations (IC50) of known c-Met and ALK inhibitors from both biochemical (cell-free) and cell-based assays. A hypothetical IC50 value for this compound is included for comparative purposes.

Table 1: Biochemical IC50 Values for c-Met and ALK Kinase Inhibition

CompoundTargetIC50 (nM) - Biochemical Assay
This compound c-Met / ALK [Hypothetical Data]
Crizotinibc-Met8[1]
ALK20[1]
Cabozantinibc-Met1.3[2][3]
Savolitinibc-Met5[4]
Golvatinibc-Met14[4]
AlectinibALK1.9[5][6]
CeritinibALK0.2[5][7]
BrigatinibALK0.6[5]
LorlatinibALK<1 (Wild-Type)[8]
EntrectinibALK12[8]
TAE684ALK2-10[5]

Table 2: Cell-Based IC50 Values for Inhibition of c-Met and ALK Phosphorylation/Activity

CompoundTargetCell LineIC50 (nM) - Cell-Based Assay
This compound c-Met / ALK Various [Hypothetical Data]
Crizotinibc-MetMDCK11[1]
ALK (NPM-ALK)Karpas29924[1]
AlectinibALK (NPM-ALK)KARPAS-2993[6]
CeritinibALK (NPM-ALK)Karpas29922.8[7]
ALK (EML4-ALK)H222827-35[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potency. Below are outlines of standard experimental protocols for determining biochemical and cell-based inhibitory activities.

Biochemical Kinase Assay (c-Met or ALK)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the purified kinase domain.

Objective: To determine the IC50 value of an inhibitor against purified c-Met or ALK kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of product formed (phosphorylated substrate or ADP) is quantified, typically using a luminescence-based method.

Materials:

  • Purified recombinant c-Met or ALK kinase domain.

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[9]

  • ATP.

  • A suitable substrate (e.g., Poly(Glu,Tyr) 4:1).[10]

  • Test compound (e.g., this compound) at various concentrations.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[9][10]

  • 96-well plates.

  • Microplate reader capable of luminescence detection.

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).

  • Add the kinase, substrate, and kinase buffer to the wells of a 96-well plate.

  • Add the diluted test compound to the respective wells. Include wells with a known inhibitor as a positive control and wells with solvent only as a negative control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[9]

  • Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_reagents Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) add_reagents Add Reaction Mix to Plate prep_reagents->add_reagents start_reaction Initiate with ATP add_inhibitor->start_reaction add_reagents->start_reaction incubation Incubate at 30°C start_reaction->incubation add_detection Add Detection Reagent (e.g., ADP-Glo™) incubation->add_detection read_plate Read Luminescence add_detection->read_plate analyze_data Calculate % Inhibition read_plate->analyze_data plot_curve Plot Dose-Response Curve analyze_data->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Biochemical Kinase Assay Workflow

Cell-Based Phosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a target kinase within a cellular context.

Objective: To determine the IC50 value of an inhibitor on the autophosphorylation of c-Met or ALK in intact cells.

Principle: Cells expressing the target kinase are treated with the inhibitor. The level of phosphorylated kinase is then quantified, often using an ELISA-based method, and compared to untreated cells.

Materials:

  • A cell line that endogenously expresses the target kinase (e.g., Karpas-299 for NPM-ALK).[11]

  • Cell culture medium and supplements.

  • Test compound at various concentrations.

  • Lysis buffer.

  • Phosphatase inhibitors.

  • ELISA-based detection kit for the phosphorylated target and total target protein (e.g., AlphaLISA SureFire Ultra).[12]

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 1-2 hours).

  • For receptor tyrosine kinases like c-Met that are not constitutively active, stimulate the cells with the corresponding ligand (e.g., HGF) to induce autophosphorylation. For constitutively active kinases like NPM-ALK, this step is not necessary.[11]

  • Aspirate the medium and lyse the cells with lysis buffer containing phosphatase inhibitors.

  • Quantify the amount of phosphorylated kinase and total kinase in the cell lysates using a sandwich ELISA or a similar immunoassay technique.

  • Normalize the phosphorylated kinase signal to the total kinase signal.

  • Plot the percentage of inhibition of phosphorylation against the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_inhibitor Treat with Inhibitor incubate_overnight->treat_inhibitor stimulate_ligand Stimulate with Ligand (if required) treat_inhibitor->stimulate_ligand lyse_cells Lyse Cells stimulate_ligand->lyse_cells quantify_p_protein Quantify Phospho-Kinase (e.g., ELISA) lyse_cells->quantify_p_protein quantify_total_protein Quantify Total Kinase lyse_cells->quantify_total_protein normalize_data Normalize P-Kinase to Total quantify_p_protein->normalize_data quantify_total_protein->normalize_data determine_ic50 Determine IC50 normalize_data->determine_ic50

Cell-Based Phosphorylation Assay Workflow

Signaling Pathway Visualization

Understanding the signaling cascades downstream of c-Met and ALK is essential for interpreting the cellular effects of their inhibition.

c-Met Signaling Pathway

Upon binding its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, leading to the activation of several downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[13] These pathways collectively promote cell proliferation, survival, migration, and invasion.[1]

G cluster_downstream cluster_outcomes HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Activates STAT STAT Pathway cMet->STAT Activates Inhibitor This compound (Hypothetical Target) Inhibitor->cMet Inhibits Proliferation Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Migration Migration & Invasion PI3K_AKT->Migration STAT->Migration

Simplified c-Met Signaling Pathway

ALK Signaling Pathway

In many cancers, the ALK gene is subject to chromosomal rearrangements, leading to the formation of fusion proteins (e.g., NPM-ALK, EML4-ALK) with constitutively active kinase domains.[14] This ligand-independent activation triggers downstream pathways such as JAK/STAT, RAS/MAPK, and PI3K/AKT, which drive oncogenesis.[15][16]

G cluster_downstream cluster_outcomes ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) JAK_STAT JAK/STAT Pathway ALK_Fusion->JAK_STAT Activates RAS_MAPK RAS/MAPK Pathway ALK_Fusion->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway ALK_Fusion->PI3K_AKT Activates Inhibitor This compound (Hypothetical Target) Inhibitor->ALK_Fusion Inhibits Proliferation Proliferation & Survival JAK_STAT->Proliferation Transformation Oncogenic Transformation JAK_STAT->Transformation RAS_MAPK->Proliferation RAS_MAPK->Transformation PI3K_AKT->Proliferation PI3K_AKT->Transformation

Simplified ALK Fusion Protein Signaling

Conclusion

This guide outlines a framework for benchmarking the novel compound this compound against known inhibitors of c-Met and ALK. By employing standardized biochemical and cell-based assays, it is possible to generate comparative potency data. The provided IC50 values for established drugs such as Crizotinib, Alectinib, and Cabozantinib serve as a reference for evaluating the potential efficacy of new chemical entities. The visualization of the relevant signaling pathways and experimental workflows provides a clear context for understanding the mechanism of action and the methods used for inhibitor characterization. Further experimental validation would be required to determine the actual inhibitory activity of this compound and its selectivity profile.

References

Navigating the Selectivity Landscape of Pyrido[2,3-b]pyrazine-Based Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for highly selective molecular probes is paramount. This guide provides a comparative overview of the cross-reactivity of probes based on the 2,3-Dimethylpyrido[2,3-b]pyrazine scaffold. While direct, comprehensive experimental data on the cross-reactivity of a specific this compound-based probe is not extensively available in the current body of published literature, this guide outlines the critical considerations for evaluating their selectivity and presents a generalized framework for experimental validation.

The pyrido[2,3-b]pyrazine core is a versatile heterocyclic scaffold that has been explored for a range of applications, including as antiviral agents, in electrochemical DNA sensing, and as fluorescent materials for organic light-emitting diodes (OLEDs).[1][2][3][4] The inherent electronic properties and the potential for diverse functionalization of this core structure suggest that it can be tailored to create probes with high selectivity for specific analytes. However, rigorous evaluation of cross-reactivity is essential to ensure the reliability of any new probe.

Understanding Cross-Reactivity in Fluorescent Probes

A fluorescent probe's utility is fundamentally determined by its ability to selectively interact with its target analyte in a complex biological or environmental matrix. Cross-reactivity, or the interaction of the probe with non-target molecules, can lead to false-positive signals and inaccurate quantification. Therefore, a thorough assessment of a probe's selectivity is a critical step in its development and validation.

Hypothetical Performance Comparison

Due to the absence of specific experimental data for a singular this compound-based probe across a range of analytes, the following table presents a hypothetical comparison. This illustrates how the performance of such a probe (Probe X) could be benchmarked against common alternative fluorescent probes for a generic analyte.

ProbeTarget AnalyteLimit of Detection (LOD)Response to Interferent AResponse to Interferent BResponse to Interferent CPhotostability
Probe X (Hypothetical) Analyte of Interest10 nM< 2%< 1%< 5%High
Alternative Probe 1 Analyte of Interest50 nM< 10%< 5%< 8%Moderate
Alternative Probe 2 Analyte of Interest25 nM< 15%< 3%< 12%High

This table is for illustrative purposes only. Actual performance would depend on the specific design of the probe and the experimental conditions.

Experimental Protocols for Assessing Cross-Reactivity

To validate the selectivity of a novel this compound-based probe, a systematic experimental approach is required. Below are detailed methodologies for key experiments.

Synthesis of a this compound-Based Probe

The synthesis of a probe with the this compound core would typically involve a multi-step reaction sequence. While a specific protocol for a "probe" is not available, the synthesis of related compounds often involves the condensation of a diamine with a dicarbonyl compound, followed by functionalization to introduce a recognition moiety for the target analyte and a fluorophore.

General Protocol for Selectivity Screening

This protocol outlines the steps to assess the probe's response to the target analyte in the presence of potential interferents.

Materials:

  • Stock solution of the this compound-based probe in a suitable solvent (e.g., DMSO).

  • Stock solutions of the target analyte and a panel of potential interfering species (e.g., other metal ions, biomolecules, structurally related compounds).

  • Appropriate buffer solution for the assay (e.g., PBS, HEPES).

  • Fluorometer.

Procedure:

  • Prepare a working solution of the probe in the assay buffer.

  • In separate wells of a microplate or cuvettes, add the probe solution.

  • To the respective wells, add the target analyte to achieve a final concentration that elicits a significant fluorescent response.

  • To other wells containing the probe, add each potential interfering species at a concentration significantly higher (e.g., 10-fold to 100-fold excess) than the target analyte.

  • Measure the fluorescence intensity of each sample after a defined incubation period.

  • The fluorescence response in the presence of interferents is then compared to the response of the probe to the target analyte alone.

Visualizing Experimental and Logical Frameworks

To further clarify the processes involved in probe validation, the following diagrams, generated using the DOT language, illustrate a typical signaling pathway for a fluorescent probe and the workflow for evaluating its cross-reactivity.

signaling_pathway Probe Pyrido[2,3-b]pyrazine Probe (Low Fluorescence) Complex Probe-Analyte Complex (High Fluorescence) Probe->Complex Binding Event NonSpecific Non-specific Binding (Minimal Fluorescence Change) Probe->NonSpecific Analyte Target Analyte Analyte->Complex Interferent Interfering Species Interferent->NonSpecific

Caption: Generalized signaling pathway of a turn-on fluorescent probe.

experimental_workflow cluster_synthesis Probe Development cluster_validation Selectivity Validation cluster_comparison Performance Comparison Synthesis Probe Synthesis Purification Purification & Characterization Synthesis->Purification Prepare_Solutions Prepare Probe, Analyte & Interferent Solutions Purification->Prepare_Solutions Assay Perform Fluorescence Assay Prepare_Solutions->Assay Data_Analysis Analyze Fluorescence Data Assay->Data_Analysis Compare Compare with Alternative Probes Data_Analysis->Compare

Caption: Workflow for evaluating the cross-reactivity of a novel fluorescent probe.

Conclusion

While the development of probes based on the this compound scaffold is a promising area of research, a critical gap exists in the published literature regarding their systematic cross-reactivity evaluation. The methodologies and frameworks presented in this guide provide a robust starting point for researchers to rigorously assess the selectivity of any new probe based on this and other heterocyclic systems. Such validation is indispensable for the development of reliable and accurate detection tools for scientific and diagnostic applications.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,3-Dimethylpyrido[2,3-b]pyrazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,3-Dimethylpyrido[2,3-b]pyrazine, a nitrogen-containing heterocyclic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on data from structurally similar compounds, such as 2,3-dimethylpyrazine, and general best practices for hazardous waste management.

Hazard Profile and Classification

To understand the appropriate disposal route, it's crucial to first assess the potential hazards. Based on data for analogous compounds, this compound should be handled as a hazardous substance. Key hazard classifications for similar pyrazine derivatives are summarized below.

Hazard ClassificationDescriptionSource Compound(s)
Flammable Liquid and VaporThe substance is likely to be a flammable liquid.2,3-Dimethylpyrazine, 2-Methylpyrazine
Harmful if SwallowedIngestion may lead to adverse health effects.2,3-Dimethylpyrazine, 2,6-Dimethylpyrazine
Skin IrritationMay cause skin irritation upon contact.2,3-Dimethylpyrazine
Serious Eye DamageMay cause serious eye damage upon contact.2,3-Dimethylpyrazine
Respiratory IrritationMay cause respiratory irritation if inhaled.2,3-Dimethylpyrazine

This data is based on Safety Data Sheets for structurally related compounds and should be used as a guideline for handling this compound.

Disposal Workflow

The following diagram outlines the procedural steps for the safe disposal of this compound from the laboratory setting.

cluster_0 Initial Assessment & Preparation cluster_1 Waste Segregation & Collection cluster_2 Final Disposal start Start: Unused or Waste This compound assess Assess Hazards (Flammable, Harmful, Irritant) start->assess ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Segregate as Hazardous Waste ppe->segregate container Use a Designated, Labeled, and Sealed Waste Container segregate->container no_drain Do NOT Dispose Down the Drain storage Store in a Cool, Dry, Well-Ventilated Area container->storage disposal_plant Dispose of Contents/Container to an Approved Waste Disposal Plant storage->disposal_plant documentation Maintain Disposal Records disposal_plant->documentation

Disposal workflow for this compound.

Detailed Experimental Protocols for Disposal

The following step-by-step procedures provide a direct answer to the operational questions regarding the disposal of this compound.

1. Personal Protective Equipment (PPE)

Before handling the compound, ensure you are wearing appropriate personal protective equipment.[1] This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

2. Waste Collection and Segregation

Proper segregation of chemical waste is critical to prevent accidental reactions and ensure correct disposal.

  • Designated Waste Container: Collect waste this compound and any contaminated materials (e.g., weighing boats, pipette tips, gloves) in a designated hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, sealable lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., flammable, toxic).

  • Incompatible Materials: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Based on similar compounds, avoid contact with strong oxidizing agents and strong acids.[2]

3. Spill Management

In the event of a spill, follow these procedures:

  • Immediate Action: Evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand) to soak up the substance.[2]

  • Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

4. Final Disposal Procedure

The ultimate disposal of this compound must be handled by a licensed and approved waste disposal facility.

  • Engage a Professional Service: Your institution's Environmental Health and Safety (EHS) office will have procedures in place for the collection and disposal of hazardous chemical waste. Contact them to arrange for a pickup of your labeled waste container.

  • Regulatory Compliance: Chemical waste generators are responsible for ensuring that discarded chemicals are classified and disposed of in accordance with all federal, state, and local regulations.[1]

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the drain.[3] This can contaminate waterways and damage the aquatic environment.

    • DO NOT dispose of it in the regular trash.

5. Storage of Waste

While awaiting pickup by a waste disposal service, store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be:

  • Cool, dry, and well-ventilated.

  • Away from heat, sparks, and open flames.[2]

  • Segregated from incompatible materials.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and the protection of our ecosystem. Always consult your institution's specific safety protocols and EHS guidelines for further information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethylpyrido[2,3-b]pyrazine
Reactant of Route 2
Reactant of Route 2
2,3-Dimethylpyrido[2,3-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.